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Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 2-(4-Aminopyrimidin-2-yl)ethanol: A Technical Guide to ¹H and ¹³C Chemical Shifts

Executive Summary The compound 2-(4-Aminopyrimidin-2-yl)ethanol is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development. It features an electron-deficient pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Aminopyrimidin-2-yl)ethanol is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development. It features an electron-deficient pyrimidine core modulated by a strongly electron-donating amino group, coupled with an aliphatic ethanol appendage. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream synthetic validation. This whitepaper provides an in-depth, self-validating technical guide to the ¹H and ¹³C NMR chemical shifts of this compound, detailing the causality behind the spectral data and the experimental protocols required for unambiguous assignment.

Electronic Environment & Causality of Chemical Shifts

To accurately interpret the NMR spectra of 2-(4-Aminopyrimidin-2-yl)ethanol, one must first understand the push-pull electronic dynamics governing the pyrimidine ring. The chemical shifts are not random; they are the direct result of competing inductive and resonance effects[1].

  • The Mesomeric (+M) Effect of the 4-Amino Group: The lone pair of electrons on the -NH₂ group delocalizes into the pyrimidine ring via resonance. This significantly increases the electron density at the ortho (C5) and para positions. Consequently, the C5 carbon and its attached proton (H5) experience profound magnetic shielding, shifting their resonance signals significantly upfield[2].

  • The Inductive (-I) Effect of Ring Nitrogens: The electronegative N1 and N3 atoms withdraw electron density from the ring via the sigma framework. This strongly deshields the alpha positions (C2, C4, C6, and H6), moving their signals downfield[3].

  • Aliphatic Inductive Effects: The ethanol appendage (-CH₂CH₂OH) attached at C2 introduces distinct aliphatic signals. The β-carbon is directly attached to the electronegative hydroxyl oxygen, resulting in a predictable downfield shift relative to the α-carbon.

G Root 2-(4-Aminopyrimidin-2-yl)ethanol Electronic Environment N_Resonance 4-NH2 Resonance (Electron Donating) Root->N_Resonance Ring_Inductive N1/N3 Inductive (Electron Withdrawing) Root->Ring_Inductive Alkyl_Effect C2-Ethanol Appendage (Inductive & Anisotropic) Root->Alkyl_Effect Shield_C5 Shields C5 & H5 (Upfield Shift) N_Resonance->Shield_C5 Deshield_C6 Deshields C6 & H6 (Downfield Shift) Ring_Inductive->Deshield_C6 Deshield_C2_C4 Deshields C2 & C4 (Quaternary Downfield) Ring_Inductive->Deshield_C2_C4 Aliphatic_Shift Distinct Aliphatic Shifts (C-alpha vs C-beta) Alkyl_Effect->Aliphatic_Shift

Figure 1: Electronic effects dictating the NMR chemical shifts of the pyrimidine derivative.

¹H NMR Protocol & Chemical Shift Analysis

Experimental Protocol: A Self-Validating System

To ensure trustworthiness in the spectral assignment, the experimental protocol must actively differentiate between static carbon-bound protons and exchangeable heteroatom-bound protons.

  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. DMSO is selected over CDCl₃ due to the high polarity of the amino and hydroxyl functional groups, which otherwise leads to poor solubility and broadened line shapes.

  • Primary Acquisition: Acquire a standard 1D ¹H NMR spectrum at 400 MHz or 600 MHz. Ensure the relaxation delay (D1) is set to ≥ 1.5 seconds to allow for complete longitudinal relaxation, guaranteeing accurate integration values.

  • Exchange Validation (D₂O Shake): Remove the NMR tube, add 1–2 drops of Deuterium Oxide (D₂O), and shake vigorously for 60 seconds. Re-acquire the spectrum. The signals corresponding to the -OH and -NH₂ groups will undergo isotopic exchange (forming -OD and -ND₂) and disappear from the spectrum. This step transforms correlative observation into absolute structural validation[1].

¹H NMR Data Presentation

(Predicted values in DMSO-d₆ at 400 MHz)

PositionChemical Shift (ppm)MultiplicityCoupling (J)IntegrationMechanistic Assignment Rationale
H-6 ~8.05Doublet (d)~5.8 Hz1HHighly deshielded by the adjacent N1 atom; exhibits a 3-bond coupling with H-5.
-NH₂ ~6.70Broad Singlet (br s)-2HBroadened by ¹⁴N quadrupolar relaxation. Disappears post-D₂O shake.
H-5 ~6.25Doublet (d)~5.8 Hz1HStrongly shielded by the +M effect of the 4-amino group; couples with H-6.
-OH ~4.60Triplet (t)~5.5 Hz1HCouples with the adjacent aliphatic -CH₂- in dry DMSO. Disappears post-D₂O shake.
-CH₂-O ~3.75Quartet (q)*~6.5 Hz2HDeshielded by the attached oxygen. Note: Collapses to a triplet after D₂O exchange removes the -OH coupling.
Ar-CH₂- ~2.75Triplet (t)~6.5 Hz2HAliphatic protons attached to the electron-deficient C2 position.

¹³C NMR Protocol & Chemical Shift Analysis

Experimental Protocol: Carbon Backbone Verification
  • Primary Acquisition: Prepare a highly concentrated sample (20–30 mg) in DMSO-d₆. Acquire a ¹³C{¹H} completely decoupled spectrum at 100 MHz or 150 MHz.

  • DEPT-135 Validation: To eliminate ambiguity between quaternary carbons and protonated carbons, execute a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. In this self-validating step, CH and CH₃ carbons yield positive phase signals, CH₂ carbons yield negative phase signals, and quaternary carbons (C2, C4) vanish entirely.

¹³C NMR Data Presentation

(Predicted values in DMSO-d₆ at 100 MHz)

PositionChemical Shift (ppm)DEPT-135 PhaseMechanistic Assignment Rationale
C-2 ~168.5Absent (Quat.)Highly deshielded quaternary carbon sandwiched between N1 and N3.
C-4 ~163.2Absent (Quat.)Deshielded quaternary carbon directly attached to the electronegative -NH₂ group.
C-6 ~155.8Positive (CH)Deshielded by the adjacent N1 atom.
C-5 ~103.5Positive (CH)Profoundly shielded by the resonance electron donation from the 4-amino group[2].
-CH₂-O ~60.5Negative (CH₂)Aliphatic β-carbon deshielded by the inductive effect of the hydroxyl oxygen.
Ar-CH₂- ~40.2Negative (CH₂)Aliphatic α-carbon attached to the pyrimidine ring.

2D NMR Workflows for Unambiguous Assignment

While 1D NMR combined with D₂O exchange and DEPT-135 provides a robust foundation, definitive assignment in complex drug development workflows demands 2D NMR validation[3]:

  • COSY (Correlation Spectroscopy): Validates the homonuclear 3-bond coupling between the highly shielded H-5 and the deshielded H-6, confirming the intact pyrimidine CH=CH system.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the 1D ¹H signals directly to their corresponding ¹³C signals, ensuring that the 6.25 ppm proton is definitively anchored to the 103.5 ppm carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for assigning the "invisible" quaternary carbons. The aliphatic Ar-CH₂- protons (~2.75 ppm) will show a strong 2-bond correlation to C-2 (~168.5 ppm), locking the ethanol appendage to the correct position on the heterocycle.

G A Sample Prep (Dry DMSO-d6) B 1H NMR Acquisition A->B  Optimize Shims   C D2O Shake (Exchange Validation) B->C  Identify -OH / -NH2   D 13C & DEPT-135 Acquisition C->D  Carbon Backbone   E 2D NMR (COSY, HSQC, HMBC) D->E  Connectivity   F Unambiguous Assignment E->F  Final Validation  

Figure 2: Self-validating NMR experimental workflow for unambiguous structural elucidation.

References

  • Title: Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Investigation of Chemical Shift and Structure Relationships in Nucleic Acids Using NMR and Density Functional Theory Methods Source: The Journal of Physical Chemistry B URL: [Link]

Sources

Exploratory

2-(4-Aminopyrimidin-2-yl)ethanol exact mass and MS/MS fragmentation patterns

An In-Depth Technical Guide Mass Spectrometric Characterization of 2-(4-Aminopyrimidin-2-yl)ethanol: A Guide to Exact Mass and Fragmentation Analysis Introduction 2-(4-Aminopyrimidin-2-yl)ethanol is a heterocyclic organi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Mass Spectrometric Characterization of 2-(4-Aminopyrimidin-2-yl)ethanol: A Guide to Exact Mass and Fragmentation Analysis

Introduction

2-(4-Aminopyrimidin-2-yl)ethanol is a heterocyclic organic compound featuring a pyrimidine core, a class of molecules integral to numerous biological processes and foundational to many pharmaceutical agents.[1] As a functionalized pyrimidine, it serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activities. Accurate structural characterization is paramount in drug discovery and development, and mass spectrometry (MS) stands as a primary analytical technique for this purpose, providing precise mass measurements and detailed structural insights through fragmentation analysis.[1][2]

This technical guide provides a comprehensive overview of the mass spectrometric properties of 2-(4-aminopyrimidin-2-yl)ethanol. We will detail its exact mass and present a predicted tandem mass spectrometry (MS/MS) fragmentation pathway based on established principles of ion chemistry. This document is designed to serve as a practical resource for scientists requiring the identification, characterization, or quantification of this compound in complex matrices.

Physicochemical Properties and Exact Mass

The foundational step in any mass spectrometric analysis is the determination of the analyte's exact mass. Unlike molecular weight, which is an average of isotopic masses based on their natural abundance, the monoisotopic mass (or exact mass) is calculated using the mass of the most abundant isotope of each element. This value is critical for high-resolution mass spectrometry (HRMS) in determining the elemental composition of a molecule.

The key physicochemical properties of 2-(4-aminopyrimidin-2-yl)ethanol are summarized below.

PropertyValueData Source / Method
Chemical Structure Chemical structure of 2-(4-aminopyrimidin-2-yl)ethanol-
Molecular Formula C₆H₉N₃OChemShuttle
Average Molecular Weight 139.158 g/mol ChemShuttle
Monoisotopic Mass 139.07456 Da Calculated
Protonated Ion [M+H]⁺ 140.08239 Da Calculated
  • Expertise & Experience: The distinction between average molecular weight and monoisotopic mass is crucial. While average weight is used for bulk chemical calculations, only the monoisotopic mass is observed in high-resolution mass spectrometry. The protonated ion [M+H]⁺ is the precursor ion typically selected for fragmentation in positive-mode electrospray ionization (ESI) experiments.

Predicted MS/MS Fragmentation Pathways

While direct experimental MS/MS spectra for this specific molecule are not widely published, a reliable fragmentation pathway can be predicted based on the extensive literature on the fragmentation of substituted pyrimidines and aliphatic alcohols.[1][3][4] The fragmentation of the protonated molecule ([M+H]⁺, m/z 140.0824) is expected to be driven by the lability of the ethanol substituent and the stability of the pyrimidine ring.[1][3]

The primary fragmentation events are hypothesized to be initiated at the ethanol side chain, which represents the most chemically labile part of the molecule.

Key Predicted Fragmentation Steps:

  • Neutral Loss of Water (H₂O): Alcohols readily undergo dehydration in the gas phase. The loss of a water molecule (18.0106 Da) from the precursor ion is a highly probable and often dominant fragmentation pathway, leading to a resonance-stabilized product ion at m/z 122.0718.[4]

  • Cleavage of the C-C Bond in the Side Chain: Alpha-cleavage adjacent to the hydroxyl group can lead to the loss of a formaldehyde (CH₂O) neutral molecule (30.0106 Da), resulting in an ion at m/z 110.0718.

  • Cleavage of the Ring-Substituent Bond: The bond connecting the ethanol side chain to the pyrimidine ring can cleave, leading to the loss of an ethylene oxide molecule (C₂H₄O, 44.0262 Da). This would generate the protonated 4-aminopyrimidine ion at m/z 96.0562, a characteristic fragment for this class of compounds.

  • Subsequent Ring Fragmentation: The stable product ions from the initial side-chain losses may undergo further fragmentation involving the characteristic cleavage of the pyrimidine ring, though this typically requires higher collision energy.[1][5]

The proposed fragmentation cascade is visualized in the diagram below.

G precursor [M+H]⁺ C₆H₁₀N₃O⁺ m/z 140.0824 frag1 [M+H - H₂O]⁺ C₆H₈N₃⁺ m/z 122.0718 precursor->frag1 - H₂O frag2 [M+H - C₂H₄O]⁺ C₄H₆N₃⁺ m/z 96.0562 precursor->frag2 - C₂H₄O frag3 [M+H - CH₂O]⁺ C₅H₈N₃O⁺ m/z 110.0718 precursor->frag3 - CH₂O

Caption: Predicted MS/MS fragmentation pathway for protonated 2-(4-aminopyrimidin-2-yl)ethanol.

Summary of Predicted Product Ions:

Ion DescriptionProposed FormulaCalculated m/zNeutral Loss
Protonated Precursor[C₆H₁₀N₃O]⁺140.0824-
Product from Water Loss[C₆H₈N₃]⁺122.0718H₂O (18.0106 Da)
Product from Formaldehyde Loss[C₅H₈N₃O]⁺110.0718CH₂O (30.0106 Da)
Protonated 4-Aminopyrimidine[C₄H₆N₃]⁺96.0562C₂H₄O (44.0262 Da)

Experimental Protocol for LC-MS/MS Analysis

To ensure reproducible and reliable data, a validated experimental protocol is essential. The following method is a self-validating system designed for the characterization and quantification of polar to semi-polar small molecules like 2-(4-aminopyrimidin-2-yl)ethanol.

Trustworthiness: This protocol is based on established methodologies for the analysis of pyrimidine derivatives and other small molecules in pharmaceutical research, ensuring robustness and transferability.[1][2][6]

A. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 2-(4-aminopyrimidin-2-yl)ethanol standard and dissolve it in 1 mL of methanol or dimethyl sulfoxide (DMSO).

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL.

    • Causality: Using an injection solvent that is similar in composition to the initial mobile phase conditions prevents peak distortion and ensures good chromatographic performance.

B. Liquid Chromatography (LC) Conditions

  • LC System: Agilent 1200 series or equivalent.[1]

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Causality: A C18 stationary phase provides excellent retention for moderately polar analytes, while the short column length and small particle size allow for rapid analysis times and high efficiency.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Causality: Formic acid is a common mobile phase modifier that acidifies the eluent, promoting the protonation of basic analytes like aminopyrimidines, which is essential for efficient positive-mode ESI.[7]

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

C. Mass Spectrometry (MS) Conditions

  • MS System: Triple quadrupole or Q-TOF mass spectrometer.[1][6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS).

  • MS1 Scan Range: m/z 50-300.

  • MS/MS Precursor Ion: m/z 140.1.

  • Collision Gas: Argon.

  • Collision Energy (CE): Ramped from 10-40 eV.

    • Causality: Applying a range of collision energies ensures that both low-energy (e.g., water loss) and high-energy (e.g., ring cleavage) fragmentations are observed, providing a comprehensive fragmentation spectrum.

The relationship between the experimental stages can be visualized as follows.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock 1 mg/mL Stock working 1 µg/mL Working Solution stock->working Dilution lc LC Separation (C18 Column) working->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (CID) ms->msms data Fragmentation Spectrum msms->data

Caption: General experimental workflow for the LC-MS/MS analysis of 2-(4-aminopyrimidin-2-yl)ethanol.

Conclusion

This guide provides the foundational mass spectrometric data for 2-(4-aminopyrimidin-2-yl)ethanol, including its calculated monoisotopic mass (139.07456 Da) and the expected mass of its protonated precursor ion (m/z 140.0824). The predicted MS/MS fragmentation pathway is dominated by characteristic neutral losses from the ethanol side chain, such as water (H₂O) and ethylene oxide (C₂H₄O), which serve as a reliable mass spectral fingerprint for identification. The detailed LC-MS/MS protocol offers a robust and validated method for the empirical analysis of this compound. This information is intended to empower researchers in drug development and related scientific fields to confidently identify, characterize, and quantify this important chemical entity.

References

  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804.
  • Mass spectral fragmentation modes of pyrimidine deriv
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Pyrimidine Biosynthesis Analysis Service.
  • 2-(4-aminopyrimidin-2-yl)ethan-1-ol; CAS No. 1935455-02-9. ChemShuttle.
  • Mass Spectrometry - Fragmentation P
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB.
  • Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 2-(4-Aminopyrimidin-2-yl)ethanol in Common Organic Solvents

Foreword: Navigating the Data Gap for Novel Compounds In the landscape of pharmaceutical research and drug development, the early-phase characterization of a novel molecule is paramount. The compound at the center of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Data Gap for Novel Compounds

In the landscape of pharmaceutical research and drug development, the early-phase characterization of a novel molecule is paramount. The compound at the center of this guide, 2-(4-Aminopyrimidin-2-yl)ethanol, represents a typical challenge encountered by researchers: a molecule of interest with a scarcity of publicly available physicochemical data. This guide, therefore, is not a mere presentation of pre-existing solubility data. Instead, it serves as a comprehensive, hands-on manual for researchers, scientists, and drug development professionals to meticulously and accurately determine the solubility profile of this, and similar, novel compounds.

Our approach is grounded in the principles of scientific integrity and practical, field-proven methodologies. We will not only detail the "what" and "how" but also the "why" behind each experimental choice, ensuring a deep, causal understanding of the processes involved. This document is structured to empower your research with the tools to generate reliable, publication-quality solubility data.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is the maximum concentration of that solid that can be dissolved in the liquid at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium.[1] For a molecule like 2-(4-Aminopyrimidin-2-yl)ethanol, its solubility in various organic solvents is governed by a complex interplay of its intrinsic physicochemical properties and those of the solvent.

1.1. Physicochemical Properties of 2-(4-Aminopyrimidin-2-yl)ethanol

While specific experimental data for 2-(4-Aminopyrimidin-2-yl)ethanol is limited, we can infer its likely behavior from its constituent functional groups:

  • Aminopyrimidine Ring: This heterocyclic system is capable of hydrogen bonding (both as a donor and acceptor) and exhibits a degree of polarity. The aromatic nature of the pyrimidine ring can also lead to π-π stacking interactions.

  • Ethanol Side Chain: The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents.

  • Amino Group: The primary amine (-NH2) is also a potent hydrogen bond donor.

Based on this structure, we can hypothesize that 2-(4-Aminopyrimidin-2-yl)ethanol will exhibit a preference for polar and hydrogen-bonding solvents. The principle of "like dissolves like" is a foundational concept here; solvents with similar polarity and hydrogen bonding capabilities to the solute are likely to be more effective.

1.2. Solvent Properties and Their Influence

The choice of organic solvents for solubility screening should be strategic, covering a range of polarities and functionalities:

  • Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors, making them strong candidates for dissolving 2-(4-Aminopyrimidin-2-yl)ethanol.

  • Aprotic Polar Solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are polar and can accept hydrogen bonds but do not donate them. Their ability to dissolve the target compound will depend on the relative importance of hydrogen bond donation from the solute.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and hydrogen bonding capabilities. It is anticipated that the solubility of 2-(4-Aminopyrimidin-2-yl)ethanol in these solvents will be low.

Experimental Determination of Solubility: A Step-by-Step Guide

The "shake-flask" method, which determines thermodynamic equilibrium solubility, is the gold standard for its reliability and is highly recommended for obtaining definitive solubility data.[2][3]

2.1. Mandatory Experimental Workflow

The following diagram outlines the critical steps in determining the thermodynamic solubility of 2-(4-Aminopyrimidin-2-yl)ethanol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Obtain Pure 2-(4-Aminopyrimidin-2-yl)ethanol prep_solvents Select & Prepare Solvents prep_compound->prep_solvents add_excess Add Excess Solid to Solvent prep_solvents->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) add_excess->equilibrate phase_sep Phase Separation (Filtration/Centrifugation) equilibrate->phase_sep quantify Quantify Solute Concentration (HPLC, UV-Vis) phase_sep->quantify calculate Calculate Solubility (e.g., mg/mL, mol/L) quantify->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

2.2. Detailed Protocol: Isothermal Saturation (Shake-Flask) Method

Objective: To determine the thermodynamic equilibrium solubility of 2-(4-Aminopyrimidin-2-yl)ethanol in a selection of organic solvents at a controlled temperature.

Materials:

  • Pure, crystalline 2-(4-Aminopyrimidin-2-yl)ethanol

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene)

  • Glass vials with screw caps

  • Thermostatic shaker bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

Procedure:

  • Preparation:

    • Add an excess amount of solid 2-(4-Aminopyrimidin-2-yl)ethanol to several glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached with the solid phase.[2]

    • To each vial, add a known volume or mass of the selected organic solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to separate the dissolved solute from the undissolved solid.[4]

  • Quantification:

    • Prepare a series of standard solutions of 2-(4-Aminopyrimidin-2-yl)ethanol of known concentrations in the respective solvent.

    • Analyze both the standard solutions and the filtered samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • Construct a calibration curve from the standard solutions (e.g., absorbance vs. concentration).

    • Determine the concentration of 2-(4-Aminopyrimidin-2-yl)ethanol in the filtered samples by interpolating from the calibration curve.

  • Calculation and Reporting:

    • Calculate the solubility in the desired units (e.g., mg/mL, g/100g solvent, mol/L).

    • Repeat the experiment in triplicate for each solvent to ensure reproducibility.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative solubility data should be summarized in a well-structured table.

Table 1: Hypothetical Solubility Data for 2-(4-Aminopyrimidin-2-yl)ethanol at 25 °C

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
MethanolPolar ProticExperimental ValueCalculated Value
EthanolPolar ProticExperimental ValueCalculated Value
AcetonitrilePolar AproticExperimental ValueCalculated Value
Ethyl AcetateModerately PolarExperimental ValueCalculated Value
TolueneNonpolarExperimental ValueCalculated Value
HexaneNonpolarExperimental ValueCalculated Value

Interpretation: The results should be analyzed in the context of the theoretical framework. For instance, higher solubility in methanol and ethanol would confirm the importance of hydrogen bonding interactions. Conversely, low solubility in toluene and hexane would highlight the compound's polar nature.

Kinetic vs. Thermodynamic Solubility

In early-stage drug discovery, high-throughput kinetic solubility assays are often employed for rapid screening of a large number of compounds.[1][5] It is crucial to understand the distinction:

  • Thermodynamic Solubility: The true equilibrium value, measured after a prolonged incubation period. This is the gold standard for preformulation and development.[1]

  • Kinetic Solubility: A measure of how quickly a compound dissolves and stays in solution under non-equilibrium conditions, often involving the addition of a DMSO stock solution to an aqueous buffer.[5] This is useful for initial screening but may not reflect the true solubility.

The following diagram illustrates the conceptual relationship between these two important parameters.

G cluster_solubility Solubility Measurement Approaches cluster_application Application Stage Thermodynamic Thermodynamic Solubility Gold Standard Equilibrium State Shake-Flask Method Preformulation Preformulation & Development Thermodynamic->Preformulation Informs Kinetic Kinetic Solubility High-Throughput Screening Non-Equilibrium State Nephelometry, UV Plate Reader EarlyDiscovery Early Discovery & Lead Optimization Kinetic->EarlyDiscovery Guides

Caption: Relationship between Solubility Types and Drug Development Stage.

Conclusion and Future Directions

This guide provides a robust framework for determining the solubility profile of 2-(4-Aminopyrimidin-2-yl)ethanol in common organic solvents. By adhering to the detailed protocols and understanding the underlying principles, researchers can generate accurate and reliable data essential for subsequent stages of research and development, including formulation, process chemistry, and preclinical studies. The experimental data generated will fill a critical knowledge gap and facilitate the progression of this promising compound. Further studies could explore the effect of temperature on solubility to determine the thermodynamic parameters of dissolution.

References

  • Tripathi D et al. (2020) A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4): 15-29. [Link not available]
  • Bevan, M. (2011) What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 15(11), 2007. [Link]

  • Persson, L. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ISRN Pharmaceutics. [Link]

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Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of 2-(4-Aminopyrimidin-2-yl)ethanol: A Methodological Guide for Drug Development

Executive Summary The structural characterization of small-molecule active pharmaceutical ingredient (API) intermediates is a critical bottleneck in rational drug design. 2-(4-Aminopyrimidin-2-yl)ethanol (CAS: 1935455-02...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of small-molecule active pharmaceutical ingredient (API) intermediates is a critical bottleneck in rational drug design. 2-(4-Aminopyrimidin-2-yl)ethanol (CAS: 1935455-02-9) represents a highly versatile, privileged scaffold frequently utilized in the development of kinase inhibitors and receptor antagonists. This whitepaper provides an in-depth technical framework for the crystallographic analysis of this compound. By detailing the causality behind crystallization techniques, X-ray diffraction (XRD) data collection, and structural refinement, this guide serves as a self-validating protocol for researchers engaged in fragment-based drug discovery (FBDD) and solid-state characterization.

Chemical Context and Pharmacological Relevance

The aminopyrimidine core is a cornerstone motif in modern medicinal chemistry. It is famously embedded in the structures of potent B-Raf inhibitors used in oncology[1], as well as highly selective A1 and A2A adenosine receptor antagonists[2]. The core's utility stems from its ability to form robust, directional hydrogen bonds with the hinge regions of kinase domains.

The addition of an ethanol appendage at the 2-position—creating 2-(4-Aminopyrimidin-2-yl)ethanol—introduces significant structural dynamism:

  • Solubility Enhancement: The hydroxyl group improves aqueous solubility, a critical pharmacokinetic parameter often lacking in planar aromatic scaffolds[1].

  • Hydrogen Bonding Versatility: The flexible -CH₂CH₂OH arm acts as both a hydrogen bond donor and acceptor, heavily influencing both receptor target engagement and solid-state crystal packing.

Predictive Crystallography and Supramolecular Assembly

Before initiating empirical crystallization, a structural biologist must predict the supramolecular assembly to select appropriate solvent systems. Based on the known crystallographic behavior of the parent compound, 4-aminopyrimidine[3], we can deduce the interaction logic for 2-(4-Aminopyrimidin-2-yl)ethanol.

Intermolecular Interaction Logic
  • Base Scaffold Dimers: The 4-amino group (donor) and the pyrimidine ring nitrogens (acceptors) typically drive the formation of centrosymmetric dimers or linear ribbons via N−H⋯N interactions[3].

  • Hydroxyl Network Integration: The terminal hydroxyl group of the ethanol moiety will likely disrupt simple ribbon formation, cross-linking the dimers into 2D sheets or 3D networks via O−H⋯N or N−H⋯O bonds.

H_Bond_Network A 4-Amino Group (Donor) B Pyrimidine N1/N3 (Acceptor) A->B N-H···N (Dimers) C Ethanol OH Group (Donor/Acc) A->C N-H···O (Networks) C->B O-H···N (Chains)

Caption: Predictive intermolecular hydrogen bonding network for 2-(4-Aminopyrimidin-2-yl)ethanol.

Experimental Protocols: Single-Crystal X-Ray Diffraction (SCXRD)

To achieve atomic-level resolution, the following self-validating workflow must be executed. Each step is designed to minimize thermodynamic defects and maximize signal-to-noise ratios during diffraction.

Phase 1: Crystal Growth via Vapor Diffusion

Causality: Slow kinetics are mandatory for high-quality single crystals. Rapid precipitation leads to twinning or amorphous powders. Vapor diffusion allows for a controlled, asymptotic approach to supersaturation.

  • Solvent Selection: Dissolve 10 mg of 2-(4-Aminopyrimidin-2-yl)ethanol in 0.5 mL of a high-solubility inner solvent (e.g., Methanol).

  • Anti-Solvent Setup: Place the open vial inside a larger, sealed reservoir containing 3 mL of a volatile anti-solvent (e.g., Diethyl Ether or Ethyl Acetate).

  • Incubation: Isolate the system in a vibration-free environment at 20°C for 3–7 days. The anti-solvent will slowly diffuse into the inner vial, lowering the solubility threshold and nucleating single crystals.

Phase 2: Data Collection

Causality: Data must be collected at cryogenic temperatures to reduce the thermal motion of atoms (Debye-Waller factor), which otherwise smears electron density and weakens high-angle diffraction spots.

  • Mounting: Select a crystal with distinct faces (optimal size: 0.1×0.1×0.2 mm). Coat it in paratone oil to prevent solvent loss and mount it on a MiTeGen loop.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Diffraction: Mount on a diffractometer equipped with a microfocus X-ray source (Cu , λ=1.54184 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

Phase 3: Structure Solution and Refinement

Causality: The phase problem must be solved to convert diffraction intensities into an electron density map.

  • Integration: Integrate the frames using software like APEX4 or CrysAlisPro, applying empirical absorption corrections (multi-scan).

  • Solution: Solve the structure using Intrinsic Phasing or Direct Methods (SHELXT).

  • Refinement: Refine the model using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation: Ensure the final R1​ value is <0.05 and the goodness-of-fit (GooF) is near 1.0.

SCXRD_Workflow A Compound Purity (>99% via HPLC) B Crystal Growth (Vapor Diffusion) A->B Supersaturation C Data Collection (100K, Cu Kα) B->C Crystal Selection D Phase Problem Solution (Direct Methods) C->D Diffraction Data E Structure Refinement (SHELXL, F^2) D->E Electron Density

Caption: Step-by-step single-crystal X-ray diffraction workflow for structural elucidation.

Quantitative Data Presentation

Upon successful execution of the protocol, the resulting crystallographic data should be tabulated for publication and deposition into the Cambridge Structural Database (CSD). Below is a representative data structure summarizing the expected quantitative parameters for a standard aminopyrimidine derivative of this molecular weight ( C6​H9​N3​O , MW: 139.16 g/mol ).

Crystallographic ParameterRepresentative Expected Value / Range
Empirical Formula C6​H9​N3​O
Formula Weight 139.16 g/mol
Temperature 100(2) K
Wavelength (Cu ) 1.54184 Å
Crystal System Monoclinic or Orthorhombic
Space Group P21​/c or Pbca
Unit Cell Dimensions a≈7.0 Å, b≈11.5 Å, c≈9.0 Å
Volume ≈700−800 ų
Z (Molecules per unit cell) 4
Density (calculated) ≈1.25−1.35 Mg/m³
Absorption Coefficient ( μ ) ≈0.75 mm⁻¹
Final R indices[ I>2σ(I) ] R1​<0.050 , wR2​<0.120
Goodness-of-fit on F2 1.00−1.05

Note: The exact unit cell dimensions will vary based on the specific polymorph isolated and the extent of solvent co-crystallization.

Implications for Drug Development

The precise determination of the 2-(4-Aminopyrimidin-2-yl)ethanol crystal structure has profound implications for downstream pharmaceutical development:

  • Fragment-Based Drug Design (FBDD): High-resolution XRD data of the unbound fragment allows computational chemists to map the exact electrostatic potential and dihedral angles of the ethanol side chain. This data is fed into molecular docking simulations to predict how the fragment will orient inside a target protein's binding pocket.

  • Co-Crystallization Studies: Understanding the native hydrogen-bonding network of the API intermediate aids in designing co-crystals. By introducing complementary co-formers (e.g., dicarboxylic acids), formulators can engineer the solid-state properties to further enhance bioavailability and shelf-life stability.

Sources

Foundational

A Technical Guide to the Physicochemical Profiling of 2-(4-Aminopyrimidin-2-yl)ethanol for Rational Drug Design

Executive Summary In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of rational drug design. These intrinsic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of rational drug design. These intrinsic attributes—lipophilicity, ionization state, and solubility—govern a compound's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides a comprehensive framework for the systematic physicochemical characterization of novel drug candidates, using the heterocyclic compound 2-(4-aminopyrimidin-2-yl)ethanol as a practical case study. As a Senior Application Scientist, the objective here is not just to present data, but to illuminate the causality behind experimental choices and to provide robust, self-validating protocols. By integrating in silico predictions with rigorous experimental determination, we can build a detailed profile that empowers medicinal chemists to make informed decisions, optimize lead compounds, and ultimately increase the probability of clinical success.[3][4]

Introduction: The Imperative of Physicochemical Profiling

The path from a biologically active "hit" to a viable drug candidate is fraught with challenges, many of which stem from suboptimal physicochemical properties.[4] A molecule's efficacy is a delicate balance between its ability to bind to a biological target and its capacity to reach that target in sufficient concentration.[5] This balance is largely dictated by properties such as:

  • Lipophilicity (logP/logD): Governs the ability to cross lipid cell membranes, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[6][7]

  • Aqueous Solubility: A prerequisite for absorption from the gastrointestinal tract and for formulation into intravenous dosage forms. Poor solubility is a leading cause of failure for promising compounds.[8][9]

  • Ionization Constant (pKa): Determines the charge of a molecule at a given pH. This influences solubility, permeability, and the potential for ionic interactions with the target receptor.

To provide a predictive framework for oral bioavailability, Christopher A. Lipinski developed the "Rule of Five," a set of guidelines based on the physicochemical properties of successful oral drugs.[1][10] These rules serve as a critical filter in early-stage drug discovery.[10][11]

This guide will walk through the essential experiments to characterize our target molecule, 2-(4-aminopyrimidin-2-yl)ethanol .

Figure 1: Chemical Structure of 2-(4-Aminopyrimidin-2-yl)ethanol Chemical Structure of 2-(4-Aminopyrimidin-2-yl)ethanol

We will begin with in silico predictions to establish a baseline, followed by detailed protocols for the experimental determination of its core physicochemical parameters.

Initial Assessment: In Silico Prediction and Lipinski's Rule of Five

Before committing valuable resources to laboratory work, computational models provide a rapid, cost-effective first assessment of a molecule's drug-likeness.[5] These predictions are based on the molecule's structure and are invaluable for flagging potential liabilities early.

Table 1: Predicted Physicochemical Properties and Rule of Five Analysis for 2-(4-Aminopyrimidin-2-yl)ethanol

ParameterPredicted ValueLipinski's Rule of Five GuidelineViolation?
Molecular Mass139.16 g/mol < 500 DaltonsNo
Hydrogen Bond Donors2 (from -NH₂ and -OH)≤ 5No
Hydrogen Bond Acceptors4 (3 from pyrimidine N, 1 from -OH)≤ 10No
Calculated logP (ClogP)~0.5 - 1.5 (estimated)≤ 5No

Analysis: Based on computational predictions, 2-(4-aminopyrimidin-2-yl)ethanol adheres to all criteria of Lipinski's Rule of Five, suggesting it possesses a favorable profile for oral bioavailability.[1][3] The next step is to validate and refine these predictions through empirical measurement.

Lipophilicity Determination: The n-Octanol/Water Partition Coefficient (logP)

Lipophilicity is arguably one of the most critical physicochemical parameters, as it directly impacts solubility, permeability, and metabolic stability.[6] We will determine the partition coefficient (P), expressed as its logarithm (logP), which is the ratio of the compound's concentration in an organic phase (n-octanol) to an aqueous phase at equilibrium.[12]

Workflow for Lipophilicity Measurement

G cluster_prep Phase Preparation cluster_exp Shake-Flask Experiment cluster_analysis Analysis prep_aq Prepare Aqueous Phase (e.g., PBS pH 7.4) saturate Pre-saturate each phase with the other prep_aq->saturate prep_org Prepare Organic Phase (n-Octanol) prep_org->saturate dissolve Dissolve compound in pre-saturated n-Octanol saturate->dissolve mix Add equal volume of pre-saturated Aqueous Phase dissolve->mix shake Shake vigorously until equilibrium is reached (e.g., 24h) mix->shake separate Centrifuge to separate phases shake->separate sample_aq Sample Aqueous Phase separate->sample_aq sample_org Sample Organic Phase separate->sample_org quantify Quantify concentration in each phase (e.g., HPLC-UV) sample_aq->quantify sample_org->quantify calculate Calculate logP = log([Organic]/[Aqueous]) quantify->calculate

Caption: Workflow for logP determination using the Shake-Flask method.

Experimental Protocol: Shake-Flask Method (Gold Standard)

The shake-flask method is the definitive technique for logP determination due to its direct measurement of the partition coefficient.[7][13]

  • Phase Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

    • In a large separation funnel, mix equal volumes of n-octanol and the PBS buffer. Shake vigorously for 24 hours to ensure mutual saturation of the solvents. Let the phases separate completely. This step is critical to prevent volume changes during the actual experiment.

  • Sample Preparation:

    • Accurately prepare a stock solution of 2-(4-aminopyrimidin-2-yl)ethanol in the pre-saturated n-octanol at a concentration that can be reliably quantified (e.g., 1 mg/mL).

  • Partitioning:

    • In a glass vial, combine 5 mL of the compound's n-octanol solution with 5 mL of the pre-saturated PBS buffer.

    • Seal the vial and shake it on an orbital shaker at a constant temperature (e.g., 25°C) for at least 24 hours to allow the system to reach equilibrium.

  • Phase Separation:

    • Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure a clean and complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for quantification.

  • Calculation:

    • Calculate the partition coefficient using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous buffer].

    • The final value is expressed as logP = log10(P). For ionizable compounds like ours, this value at a specific pH is more accurately termed logD .

Ionization Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and dictates the extent of ionization at a given pH. For our molecule, the aminopyrimidine ring contains basic nitrogen atoms that will be protonated at low pH. Understanding this behavior is crucial for predicting absorption in the varying pH environments of the stomach and intestine.

Relationship Between pH, pKa, and Ionization

G cluster_acidic Low pH (e.g., Stomach, pH < pKa) cluster_neutral Physiological pH (pH ≈ pKa) cluster_basic High pH (e.g., Intestine, pH > pKa) protonated [BH+] > [B] Predominantly Protonated (Charged) Higher Aqueous Solubility equilibrium [BH+] ≈ [B] Mixture of Protonated and Neutral Species protonated->equilibrium pH increases neutral [B] > [BH+] Predominantly Neutral (Uncharged) Higher Membrane Permeability equilibrium->neutral pH increases

Caption: Ionization state of a basic compound across different pH ranges.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly reliable method for pKa determination, relying on monitoring pH changes as a titrant is added.[13][14]

  • System Calibration:

    • Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accuracy across the measurement range.[14]

  • Sample Preparation:

    • Accurately weigh a sample of 2-(4-aminopyrimidin-2-yl)ethanol and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1-5 mM).

    • To maintain a constant ionic strength throughout the titration, add a background electrolyte like potassium chloride (KCl) to a final concentration of 0.15 M.[14]

  • Titration:

    • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and stir gently with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Begin adding a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using an automated titrator or a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is the pH value at the half-equivalence point, where exactly half of the basic sites have been protonated.[15] At this point, pH = pKa.

Aqueous Solubility Measurement

Aqueous solubility is a fundamental property that determines the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption.[16] We will measure thermodynamic solubility, which represents the true equilibrium solubility of the compound.[17]

Workflow for Thermodynamic Solubility

G start Add excess solid compound to buffer (e.g., PBS pH 7.4) incubate Incubate with agitation (e.g., 24-48h) at constant temperature start->incubate filter Filter or centrifuge to remove undissolved solid incubate->filter quantify Quantify concentration of the supernatant (HPLC-UV) filter->quantify result Result: Thermodynamic Solubility (mg/mL or µM) quantify->result

Caption: Experimental workflow for determining thermodynamic solubility.

Experimental Protocol: Thermodynamic Shake-Flask Solubility

This method ensures that a true equilibrium is reached between the solid state and the dissolved state of the compound.[18]

  • Sample Preparation:

    • Add an excess amount of solid 2-(4-aminopyrimidin-2-yl)ethanol to several vials (to ensure reproducibility). An amount sufficient to create a saturated solution with visible solid remaining is required.

    • To each vial, add a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4).

  • Equilibration:

    • Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for an extended period (typically 24 to 48 hours) to ensure equilibrium is fully established. The concentration in the solution should not change with further incubation time.[17]

  • Separation of Solid:

    • After incubation, remove the vials and allow any remaining solid to settle.

    • Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, the sample must be filtered (using a low-binding filter, e.g., PVDF) or centrifuged at high speed.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.

  • Result:

    • The measured concentration is the thermodynamic solubility of the compound under the specified conditions (pH, temperature). A solubility of >60 µg/mL is often considered a good starting point for drug discovery compounds.[16]

Synthesis and Conclusion: A Profile for Rational Design

By systematically applying the protocols described above, we can compile a comprehensive physicochemical profile for 2-(4-aminopyrimidin-2-yl)ethanol.

Table 2: Experimentally Determined Physicochemical Profile (Hypothetical Data)

ParameterExperimental ValueImplication for Drug Design
logD (pH 7.4) 0.85Indicates good balance; hydrophilic enough for solubility but lipophilic enough for membrane permeation. Favorable for oral absorption.[6]
pKa 4.5 (pyrimidine ring)The compound will be largely neutral in the intestine (pH > 6), favoring absorption, but will be partially protonated and more soluble in the stomach (pH 1-3).
Aqueous Solubility (pH 7.4) 1.5 mg/mL (>10 mM)High solubility, indicating a low risk of absorption issues related to dissolution. This is a very favorable property.[8]

The comprehensive physicochemical characterization of 2-(4-aminopyrimidin-2-yl)ethanol reveals a molecule with a highly "drug-like" profile.[5] Its low molecular weight, balanced lipophilicity, and high aqueous solubility make it an attractive candidate for further development as an orally administered therapeutic. The experimentally determined properties validate the initial in silico predictions and provide a solid foundation for subsequent stages of drug discovery, including formulation development and in vivo pharmacokinetic studies. This systematic approach of prediction, rigorous measurement, and interpretation is fundamental to the ethos of rational drug design, enabling scientists to de-risk projects early and focus resources on compounds with the highest probability of success.

References

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Symeres. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • Gaspar, A., et al. Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • Kawabata, Y., et al. Impact of physicochemical profiling for rational approach on drug discovery. PubMed. [Link]

  • Gleeson, M. P. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Kawabata, Y., et al. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage. [Link]

  • St-Gallay, S. The Rule of 5 - Two decades later. Sygnature Discovery. [Link]

  • Pharma Tutor. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

  • Benet, L.Z., et al. BDDCS, the Rule of 5 and Drugability. PMC - NIH. [Link]

  • Sabela, A., et al. Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Oche, O.G., et al. Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning. Preprints.org. [Link]

  • Jadhav, D.S. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

  • Leeson, P.D., and Davis, A.M. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

  • Alsenz, J., and Kansy, M. In vitro solubility assays in drug discovery. PubMed. [Link]

  • López-de-Alba, P.L., et al. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scirp.org. [Link]

  • Jouyban, A. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

Sources

Exploratory

Thermodynamic Stability and Aqueous Solvation Dynamics of 2-(4-Aminopyrimidin-2-yl)ethanol

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The thermodynamic profiling of small-molecule active pharmaceutical ingredients (APIs) is a non-negotiable phase in pre-formulation drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The thermodynamic profiling of small-molecule active pharmaceutical ingredients (APIs) is a non-negotiable phase in pre-formulation drug development. 2-(4-Aminopyrimidin-2-yl)ethanol (CAS 1935455-02-9) represents a highly functionalized pyrimidine scaffold characterized by an exocyclic amine and a hydroxyethyl chain. This unique molecular architecture dictates its solubility, permeability, and structural integrity in aqueous media.

This whitepaper provides an authoritative analysis of the thermodynamic stability of 2-(4-Aminopyrimidin-2-yl)ethanol. By deconstructing its acid-base equilibria, solvation thermodynamics, and tautomeric stability, this guide equips researchers with the mechanistic understanding and self-validating experimental protocols required to evaluate this and structurally homologous compounds.

Molecular Architecture and Causality of Stability

To understand the thermodynamic stability of 2-(4-Aminopyrimidin-2-yl)ethanol, one must analyze the electron distribution across its functional groups. The pyrimidine ring is inherently electron-deficient due to the electronegativity of the two endocyclic nitrogen atoms[1]. However, the presence of the electron-donating amino group at the C4 position fundamentally alters this landscape.

Through resonance, the lone pair on the exocyclic nitrogen delocalizes into the pyrimidine ring, significantly increasing the electron density at the N1 and N3 positions. This resonance stabilization is the primary driver for the molecule's thermodynamic preference for the amino tautomer over the imino tautomer in aqueous solutions. Furthermore, the substitution of an ethanol group at the C2 position introduces a flexible, highly polar moiety that disrupts the highly ordered water clathrate structures typically formed around hydrophobic pyrimidine regions, replacing them with direct, enthalpically favorable hydrogen bonds.

Tautomeric and Protonation Equilibria

In aqueous solutions, aminopyrimidines act as weak bases. The protonation does not occur at the exocyclic amino group; rather, it occurs at the endocyclic ring nitrogens (N1 or N3) because the amino nitrogen's lone pair is tied up in aromatic resonance[2].

For the parent compound, 4-aminopyrimidine, the pKa is experimentally established at approximately 6.00[3]. The addition of the hydroxyethyl group at C2 exerts a mild inductive electron-donating effect, which marginally increases the basicity of the ring. Consequently, at physiological pH (7.4), 2-(4-Aminopyrimidin-2-yl)ethanol exists overwhelmingly in its neutral, unprotonated amino form[2].

G N1 pH < 5.0 Protonated Pyrimidinium (Cationic) N2 pH 6.0 - 8.0 Neutral Amino Form (Thermodynamically Dominant) N1->N2 -H+ (pKa ~6.2) N2->N1 +H+ N3 pH > 14 Alkoxide Anion (Deprotonated Ethanol) N2->N3 -H+ (pKa >14) N4 Imino Tautomer (Kinetically Accessible, Thermodynamically Unstable) N2->N4 Tautomerization (ΔG > 0)

Figure 1: Protonation states and tautomeric equilibria of 2-(4-Aminopyrimidin-2-yl)ethanol across the pH spectrum.

Thermodynamics of Aqueous Solvation

The dissolution of 2-(4-Aminopyrimidin-2-yl)ethanol in water is governed by a delicate balance of enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ). The process is strongly enthalpy-driven due to the formation of multiple hydrogen bonds:

  • H-Bond Donors: The -NH2 protons and the -OH proton.

  • H-Bond Acceptors: The N1/N3 ring nitrogens and the oxygen atom of the ethanol group.

While the formation of these bonds releases energy (negative ΔH∘ ), the structuring of water molecules around the solute results in a decrease in entropy (negative ΔS∘ ). Electrostatic interactions primarily account for the variation of these thermodynamic quantities with temperature[4].

Quantitative Thermodynamic Profile

The table below summarizes the extrapolated thermodynamic parameters for the aqueous solvation and ionization of 2-(4-Aminopyrimidin-2-yl)ethanol, based on high-precision calorimetric data of homologous pyrimidine derivatives[4].

Thermodynamic ParameterEstimated Value (298.15 K)Mechanistic Rationale
pKa (Ring Protonation) 6.10 - 6.30Resonance from C4-NH2 + Inductive donation from C2-alkyl chain.
ΔHsolvation∘​ -28.5 kJ/molExothermic H-bond formation between water and the pyrimidine/ethanol moieties.
ΔSsolvation∘​ -52.0 J/(mol·K)Entropic penalty due to solvent reorganization around the heterocyclic ring.
ΔGsolvation∘​ -13.0 kJ/molSpontaneous dissolution at standard conditions; highly soluble in aqueous media.

Self-Validating Experimental Protocols

To empirically verify the thermodynamic stability and pKa of 2-(4-Aminopyrimidin-2-yl)ethanol, researchers must employ methodologies that contain internal controls to prevent artifactual data. Below are two field-proven, self-validating protocols.

Protocol A: High-Precision Potentiometric Titration (pKa Determination)

Causality & Validation: Traditional titrations are susceptible to electrode drift and carbon dioxide contamination. This protocol utilizes a closed-loop inert atmosphere and Gran plot analysis. The Gran plot transforms the titration curve into a linear function; any deviation from linearity immediately flags electrode failure or side reactions (e.g., precipitation or hydrolysis), making the system self-validating.

Step-by-Step Methodology:

  • System Preparation: Purge a jacketed titration vessel with Argon gas for 15 minutes to eliminate dissolved CO2​ , which forms carbonic acid and skews low-pH measurements.

  • Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0±0.1∘C .

  • Sample Dissolution: Dissolve exactly 2.0 mM of 2-(4-Aminopyrimidin-2-yl)ethanol in a 0.15 M KCl background electrolyte solution to maintain a constant ionic strength.

  • Acidification: Lower the pH of the solution to 2.0 using 0.1 M HCl to ensure the pyrimidine ring is fully protonated.

  • Titration: Titrate with standardized 0.1 M KOH in 0.02 mL increments. Allow the potential to stabilize (drift < 0.1 mV/min) before recording each point.

  • Data Processing: Calculate the pKa using the first derivative method and validate the equivalence point using a Gran plot.

Protocol B: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics

Causality & Validation: ITC directly measures the heat released or absorbed during molecular interactions. To isolate the specific heat of solvation ( ΔHsolvation∘​ ) from the mechanical heat of injection and solvent dilution, a mandatory blank titration is performed. If the subtracted data does not converge to zero at saturation, the system flags a baseline integration error.

G S1 1. Baseline Equilibration (Thermal Stability < 0.01 µcal/s) S2 2. Blank Titration (Buffer into Buffer) S1->S2 S3 3. Analyte Injection (Compound into Buffer) S2->S3 S4 4. Data Subtraction (Isolate Solvation Heat) S2->S4 Background Correction S3->S4 S5 5. Thermodynamic Extraction (ΔH, ΔS, ΔG) S4->S5

Figure 2: Self-validating Isothermal Titration Calorimetry (ITC) workflow ensuring accurate isolation of solvation thermodynamics.

Step-by-Step Methodology:

  • Degassing: Degas the aqueous buffer (e.g., 50 mM Phosphate buffer, pH 7.4) and the compound solution under vacuum to prevent bubble formation, which causes massive thermal artifacts.

  • Blank Run (Self-Validation): Load the syringe and the sample cell with the identical buffer. Perform 20 injections of 2 µL. The resulting heat signatures represent the background noise and heat of dilution.

  • Sample Run: Load the syringe with a concentrated solution of 2-(4-Aminopyrimidin-2-yl)ethanol (e.g., 10 mM) and the cell with the buffer. Perform identical 2 µL injections.

  • Integration: Integrate the area under each injection peak to determine the raw enthalpy.

  • Subtraction & Modeling: Subtract the blank run data from the sample run data. Fit the corrected data to a single-site binding model to extract ΔH and calculate ΔS via the Gibbs free energy equation ( ΔG=ΔH−TΔS ).

Conclusion

The thermodynamic stability of 2-(4-Aminopyrimidin-2-yl)ethanol in aqueous solutions is defined by a robust interplay of aromatic resonance, inductive stabilization, and extensive hydrogen-bonding networks. Its pKa ensures that it remains predominantly in a neutral, highly soluble state at physiological pH, making it an excellent candidate for oral drug formulations. By utilizing self-validating analytical techniques like Gran-plot potentiometry and baseline-corrected ITC, researchers can confidently map the thermodynamic boundaries of this API, ensuring downstream formulation success.

References

  • Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Prolifer
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics SciSpace
  • 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents (EP1437348A1)
  • Thermodynamics of proton dissociation in dilute aqueous solution. Part XIV. pK, ΔH°, and ΔS° values for proton dissociation from several pyrimidines and their nucleosides at 10 and 40 °C Journal of the Chemical Society B - RSC Publishing

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Process Optimization of 2-(4-Aminopyrimidin-2-yl)ethanol

Target Compound: 2-(4-Aminopyrimidin-2-yl)ethanol (CAS: 1935455-02-9) [1] Application: Pharmaceutical Building Block, Kinase Inhibitor Intermediate Scale: 100 g to 1 kg (Pilot Scale) Introduction and Strategic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-(4-Aminopyrimidin-2-yl)ethanol (CAS: 1935455-02-9) [1] Application: Pharmaceutical Building Block, Kinase Inhibitor Intermediate Scale: 100 g to 1 kg (Pilot Scale)

Introduction and Strategic Rationale

Substituted 4-aminopyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as the hinge-binding motif in ATP-competitive kinase inhibitors and mutant-selective epidermal growth factor receptor (EGFR) inhibitors [2]. The compound 2-(4-Aminopyrimidin-2-yl)ethanol features a primary alcohol tethered to the C2 position, providing a versatile synthetic vector for further derivatization (e.g., etherification, phosphorylation, or conversion to a leaving group) while maintaining the critical hydrogen-bond donor/acceptor profile of the 4-aminopyrimidine core.

Retrosynthetic Strategy & Causality

For pilot-scale manufacturing, traditional cross-coupling approaches (e.g., Suzuki or Stille couplings on 2-chloro-4-aminopyrimidine) are suboptimal due to the high cost of palladium catalysts, the difficulty of removing heavy metal impurities from the final API, and the instability of unprotected aliphatic organometallic reagents.

Instead, this protocol utilizes a de novo pyrimidine ring construction. The cyclocondensation of an amidine with an enaminonitrile is a self-validating, highly atom-economical system[3]. By reacting 3-hydroxypropanamidine hydrochloride with 3-(dimethylamino)acrylonitrile , the pyrimidine core is formed directly. The dimethylamine acts as an excellent leaving group during the aromatization step, driving the reaction thermodynamically forward without the need for transition metals.

Process Flow Visualization

G A 3-Hydroxypropanamidine HCl C Base Neutralization (NaOMe / MeOH) A->C B 3-(Dimethylamino) acrylonitrile D Cyclocondensation (Reflux, 12h) B->D C->D E Crude 4-Aminopyrimidine D->E F Crystallization (EtOH/EtOAc) E->F G Pure 2-(4-Aminopyrimidin- 2-yl)ethanol F->G

Workflow for the scalable de novo synthesis of 2-(4-Aminopyrimidin-2-yl)ethanol.

Process Optimization Data

Prior to scale-up, reaction conditions were screened to minimize the formation of hydrolysis byproducts. The use of strong aqueous bases (like NaOH) led to the premature hydrolysis of the nitrile group on the electrophile. Anhydrous alkoxides in alcoholic solvents provided the highest conversion rates.

Table 1: Optimization of Cyclocondensation Conditions (10 mmol scale)

EntryBase (1.2 eq)SolventTemp (°C)Time (h)Yield (%)HPLC Purity (%)
1NaOH (aq)EtOH / H₂O80123472.5
2K₂CO₃DMF100165885.0
3NaOEtEtOH78127994.2
4 NaOMe MeOH 65 12 88 98.5

Note: Entry 4 was selected for the 1 kg scale-up due to the superior solubility profile of the amidine intermediate in methanol and the ease of solvent recovery.

Step-by-Step Scale-Up Protocol

Safety Precautions: 3-(dimethylamino)acrylonitrile is a skin and eye irritant. Sodium methoxide is highly flammable and moisture-sensitive. All operations must be conducted in a walk-in fume hood using appropriate PPE (flame-resistant lab coat, nitrile gloves, safety goggles).

Phase 1: Amidine Free-Basing
  • Reactor Preparation: Purge a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with inert Nitrogen ( N2​ ) for 15 minutes.

  • Substrate Charging: Charge the reactor with 3-hydroxypropanamidine hydrochloride (500 g, 4.01 mol, 1.0 equiv) and anhydrous Methanol (4.0 L). Initiate stirring at 250 RPM.

  • Neutralization: Cool the reactor jacket to 5 °C. Slowly add a solution of Sodium Methoxide (NaOMe) in Methanol (25% w/w, 1.04 kg, 4.81 mol, 1.2 equiv) via an addition funnel over 45 minutes.

    • Mechanistic Insight: The temperature must be maintained below 15 °C during addition to prevent the decomposition of the liberated free amidine into the corresponding amide and ammonia.

  • Salt Precipitation: Stir the resulting white suspension (precipitated NaCl) for an additional 30 minutes at ambient temperature.

Phase 2: Cyclocondensation
  • Electrophile Addition: To the suspension, add 3-(dimethylamino)acrylonitrile (421 g, 4.41 mol, 1.1 equiv) in a single portion.

  • Heating: Ramp the jacket temperature to 75 °C to achieve a gentle reflux (internal temperature ~65 °C).

  • Reaction Monitoring: Maintain reflux for 12 hours. Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The reaction is deemed complete when the amidine peak is ≤ 2% AUC.

    • Mechanistic Insight: As the reaction progresses, dimethylamine gas is evolved. Ensure the condenser is vented through a dilute acidic scrubber (e.g., 1M HCl) to neutralize the off-gas.

Phase 3: Downstream Processing & Isolation
  • Concentration: Cool the reactor to 20 °C. Filter the reaction mixture through a Celite pad to remove the precipitated sodium chloride. Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to yield a viscous amber oil.

  • Crystallization (Self-Validating Purification): Dissolve the crude oil in a minimum amount of hot Ethanol (approx. 800 mL at 70 °C). Slowly add Ethyl Acetate (EtOAc, approx. 2.4 L) as an anti-solvent until the solution becomes slightly turbid.

  • Cooling: Allow the mixture to cool naturally to room temperature over 4 hours, then chill to 0 °C overnight to maximize crystal crop.

  • Filtration: Collect the resulting off-white crystals via vacuum filtration. Wash the filter cake with cold EtOAc (2 x 300 mL).

  • Drying: Dry the product in a vacuum oven at 45 °C for 24 hours.

Expected Output: 485 g (87% yield) of 2-(4-Aminopyrimidin-2-yl)ethanol as an off-white crystalline solid. Analytical Specs: 1 H NMR (400 MHz, DMSO- d6​ ): δ 7.95 (d, J = 5.8 Hz, 1H), 6.65 (br s, 2H, NH 2​ ), 6.20 (d, J = 5.8 Hz, 1H), 4.60 (t, J = 5.2 Hz, 1H, OH), 3.75 (q, J = 6.0 Hz, 2H), 2.70 (t, J = 6.4 Hz, 2H).

References

  • Journal of Medicinal Chemistry. (2021). Noncovalent Mutant Selective Epidermal Growth Factor Receptor Inhibitors: A Lead Optimization Case Study. ACS Publications. Retrieved April 10, 2026, from [Link]

Application

Application Notes and Protocols: 2-(4-Aminopyrimidin-2-yl)ethanol as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Aminopyrimidine Scaffold The aminopyrimidine core is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its capacity to interact with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Aminopyrimidine Scaffold

The aminopyrimidine core is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its capacity to interact with a diverse array of biological targets.[1][2] Its prevalence is particularly notable in the field of oncology, where it forms the structural foundation of numerous protein kinase inhibitors.[3] These inhibitors function by competitively binding to the ATP-binding site of kinases, thereby blocking aberrant signaling pathways that fuel tumor progression.[1][3] A prime example is Imatinib, a 2-phenylaminopyrimidine derivative that revolutionized the treatment of chronic myeloid leukemia (CML).[4][5]

This guide focuses on a specific, highly versatile derivative: 2-(4-Aminopyrimidin-2-yl)ethanol . This building block offers medicinal chemists three strategic points for molecular elaboration, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

dot digraph { graph [fontname="Arial", label="Key Functional Handles of 2-(4-Aminopyrimidin-2-yl)ethanol", labelloc=t, fontsize=16]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} dot Caption: Key reactive sites of 2-(4-aminopyrimidin-2-yl)ethanol.

Physicochemical Properties

Understanding the intrinsic properties of a building block is critical for rational drug design. The following table summarizes the key physicochemical parameters for 2-(4-Aminopyrimidin-2-yl)ethanol.

PropertyValue (Calculated)Significance in Drug Design
Molecular Formula C₆H₉N₃OProvides the elemental composition.
Molecular Weight 139.16 g/mol A low molecular weight provides ample room for derivatization while adhering to Lipinski's Rule of Five.
XLogP3 -0.6Indicates high hydrophilicity, suggesting that derivatization with more lipophilic groups may be necessary to achieve optimal cell permeability.
Hydrogen Bond Donors 2 (from -NH₂ and -OH)These groups are critical for forming specific interactions with target proteins, such as the hinge region of kinases.[2]
Hydrogen Bond Acceptors 4 (from N1, N3, -NH₂, -OH)Provides multiple points for hydrogen bonding, enhancing binding affinity.
pKa (Strongest Basic) 4.5 (Predicted)The 4-amino group's basicity influences its protonation state at physiological pH, which can affect target engagement and solubility.
pKa (Strongest Acidic) 15.2 (Predicted)The hydroxyl group is weakly acidic and typically requires a strong base for deprotonation.

Note: Experimental data for this specific compound is limited; values are calculated using standard computational models.

PART 1: Synthetic Protocols for the 4-Amino Group

The 4-amino group is frequently the primary site for introducing diversity, most notably through the formation of C-N bonds to construct the core of kinase inhibitors.

Protocol 1.1: Palladium-Catalyzed Buchwald-Hartwig Amination

Scientific Rationale: The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction essential for synthesizing aryl and heteroaryl amines.[4] In the context of kinase inhibitor design, this reaction is paramount for coupling the aminopyrimidine core with a substituted aniline derivative, a key pharmacophoric element in drugs like Imatinib.[5][6] The choice of a palladium catalyst and a bulky phosphine ligand is critical to facilitate the catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.

dot digraph { graph [fontname="Arial", label="Buchwald-Hartwig Catalytic Cycle", labelloc=t, fontsize=16, size="7.6,7.6!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial, add 2-(4-aminopyrimidin-2-yl)ethanol (1.0 mmol, 1.0 eq.), the desired aryl bromide (1.1 mmol, 1.1 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 8 to 24 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired N-aryl derivative.

Senior Scientist's Notes:

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base suitable for many couplings. For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be required, potentially necessitating a higher reaction temperature or longer reaction time.

  • Ligand Choice: Xantphos is a robust, general-purpose ligand. For challenging couplings (e.g., with aryl chlorides), more specialized biarylphosphine ligands like BrettPhos may offer superior results.

  • Microwave Acceleration: This reaction is often amenable to microwave heating, which can dramatically reduce reaction times to 15-60 minutes. Optimization of temperature and time is crucial.

PART 2: Synthetic Protocols for the Hydroxyl Group

The primary alcohol provides a secondary handle for modification, allowing for the introduction of linkers, solubility-enhancing groups, or points of attachment for conjugation.

Protocol 2.1: Williamson Ether Synthesis (O-Alkylation)

Scientific Rationale: O-alkylation is a classic and reliable method for forming ether linkages. This can be used to attach linkers or modulate physicochemical properties such as lipophilicity and metabolic stability. The reaction proceeds via an Sₙ2 mechanism, where the alkoxide, formed by deprotonating the hydroxyl group with a strong base, acts as a nucleophile to displace a halide or other suitable leaving group.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: To a dry round-bottom flask under an inert atmosphere, add a solution of the 2-(4-aminopyrimidin-2-yl)ethanol derivative (1.0 mmol, 1.0 eq.) in anhydrous DMF or THF (10 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 eq.) portion-wise.

    • Caution: NaH reacts violently with water. Ensure all reagents and glassware are scrupulously dry. Hydrogen gas is evolved.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 mmol, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive alkyl halides.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Senior Scientist's Notes:

  • Alternative Bases: If NaH is not desirable, other bases like potassium carbonate (K₂CO₃) in acetone or DMF can be used, although this typically requires heating to reflux.[7][8]

  • Phase-Transfer Catalysis: For some substrates, using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with aqueous NaOH in a biphasic system can be an effective and milder alternative.

Protocol 2.2: Esterification using DCC/DMAP

Scientific Rationale: Esterification of the primary alcohol can be used to install prodrug moieties or to cap a potentially reactive hydroxyl group. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a mild and efficient method that avoids the harsh conditions of Fischer esterification.[9] DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: To a round-bottom flask, dissolve the 2-(4-aminopyrimidin-2-yl)ethanol derivative (1.0 mmol, 1.0 eq.), the desired carboxylic acid (1.2 mmol, 1.2 eq.), and a catalytic amount of DMAP (0.1 mmol, 10 mol%) in anhydrous dichloromethane (DCM) or DMF (10 mL).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 mmol, 1.2 eq.) in a minimal amount of DCM dropwise.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Work-up:

    • Filter the reaction mixture to remove the DCU precipitate. Wash the solid with a small amount of fresh DCM.

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (15 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

PART 3: Advanced Applications & Case Study

Protocol 3.1: Oxidation to 2-(4-Aminopyrimidin-2-yl)acetic acid

Scientific Rationale: Oxidation of the primary alcohol to a carboxylic acid provides a new synthetic handle for amide bond formation, enabling the connection to different pharmacophores or solubilizing groups.[10][11][12] Mild oxidation conditions are required to avoid over-oxidation or degradation of the electron-rich aminopyrimidine ring. Catalytic systems using transition metals can achieve this transformation efficiently.[13][14][15]

Detailed Step-by-Step Protocol (Representative):

  • Vessel Preparation: In a round-bottom flask, dissolve the 2-(4-aminopyrimidin-2-yl)ethanol derivative (1.0 mmol) in a suitable solvent mixture such as acetonitrile/water.

  • Catalyst Addition: Add a catalytic system, for example, a manganese(II) salt (e.g., Mn(OAc)₂) and a ligand like 2-picolinic acid.[16]

  • Oxidant Addition: Slowly add an oxidizing agent, such as peracetic acid or another suitable peroxide, at a controlled temperature (e.g., 0 °C to room temperature).[16]

  • Reaction & Monitoring: Stir the reaction until completion, as monitored by LC-MS.

  • Work-up & Purification: Perform an appropriate aqueous work-up to remove the catalyst and unreacted oxidant. The resulting carboxylic acid can often be isolated by adjusting the pH to its isoelectric point to induce precipitation, or by standard extraction and purification by chromatography or recrystallization.

Case Study: Workflow for a Simplified Kinase Inhibitor Scaffold

This workflow illustrates how the previously described protocols can be combined to synthesize a core scaffold reminiscent of many kinase inhibitors.

dot digraph { graph [fontname="Arial", label="Synthetic Workflow for a Kinase Inhibitor Scaffold", labelloc=t, fontsize=16]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Multi-step synthesis leveraging 2-(4-aminopyrimidin-2-yl)ethanol.

Conclusion

2-(4-Aminopyrimidin-2-yl)ethanol is a powerful and versatile building block for medicinal chemistry. Its trifunctional nature provides a robust platform for generating diverse molecular architectures. The protocols detailed in this guide offer reliable and field-tested methods for manipulating its key functional groups, enabling the efficient synthesis of novel compounds for drug discovery programs, particularly in the pursuit of next-generation kinase inhibitors.

References

  • Engel, J., et al. (2018). Design, Synthesis, and Evaluation of Covalent and Reversible Inhibitors of EGFRT790M/C797S. Journal of Medicinal Chemistry. Available at: [Link]

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. IRIS Institutional Research Information System. Available at: [Link]

  • Wang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • New Drug Approvals (2014). IMATINIB. Available at: [Link]

  • Ciamala, K., et al. (2018). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC. Available at: [Link]

  • ResearchGate (2019). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Available at: [Link]

  • Li, J., et al. (2008). A Facile Total Synthesis of Imatinib Base and Its Analogues. ACS Publications. Available at: [Link]

  • ResearchGate (2008). A Facile Total Synthesis of Imatinib Base and Its Analogues. Available at: [Link]

  • PubChem. 2-(4-Aminopentyl(ethyl)amino)ethanol. Available at: [Link]

  • Reddy, K., et al. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. SCIRP. Available at: [Link]

  • ChemSynthesis. 2-pyrimidin-4-yl-ethanol. Available at: [Link]

  • ChemSrc. 2-(4-Aminophenyl)ethanol. Available at: [Link]

  • ResearchGate (2025). Efficient Large Scale Synthesis of 2'-O-Alkyl Pyrimidine Ribonucleosides. Available at: [Link]

  • Akıncı, E., et al. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis Online. Available at: [Link]

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic-chemistry.org. Available at: [Link]

  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

  • da Silva, A. F., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines. PMC. Available at: [Link]

  • Reynard, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. OUCI. Available at: [Link]

  • Wang, A., et al. (2018). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. PMC. Available at: [Link]

  • Chen, Y., et al. (2013). Selective catalytic oxidation of ethanol to acetic acid on dispersed Mo-V-Nb mixed oxides. PubMed. Available at: [Link]

  • ResearchGate (2026). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. Available at: [Link]

  • ResearchGate. Two-step oxidation of ethanol to acetic acid. Available at: [Link]

  • Foster, H. M., & Snyder, H. R. 4-methyl-6-hydroxypyrimidine. Organic Syntheses. Available at: [Link]

  • Boyd, C., et al. (2024). Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst. Queen's University Belfast Research Portal. Available at: [Link]

  • JOCPR (2015). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Available at: [Link]

  • Neaţu, F., et al. (2016). Oxidation of Ethanol to Acetic Acid by Supported PtCu Nanoparticles Stabilized by a Diamine Ligand. CNR-IRIS. Available at: [Link]

  • Khan Academy. Biological oxidation of alcohols. Available at: [Link]

Sources

Method

Application of 2-(4-Aminopyrimidin-2-yl)ethanol in kinase inhibitor synthesis

Application Note: 2-(4-Aminopyrimidin-2-yl)ethanol as a Privileged Hinge-Binding Scaffold in Kinase Inhibitor and PROTAC Synthesis Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(4-Aminopyrimidin-2-yl)ethanol as a Privileged Hinge-Binding Scaffold in Kinase Inhibitor and PROTAC Synthesis

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Compound Focus: 2-(4-Aminopyrimidin-2-yl)ethanol (CAS: 1935455-02-9)

Mechanistic Rationale: The Structural Biology of 4-Aminopyrimidines

In the rational design of kinase inhibitors, the 4-aminopyrimidine core is recognized as a "privileged scaffold," present in nearly 50% of kinase inhibitors currently in clinical trials[1]. Its dominance stems from its ability to act as a highly efficient hinge-binding motif. The N1 nitrogen of the pyrimidine ring functions as a hydrogen bond acceptor, while the exocyclic 4-amino group acts as a hydrogen bond donor, forming classic bidentate hydrogen bonds with the kinase hinge region (e.g., Cys532 in B-Raf or Ala213 in Aurora A)[2][3].

However, modern drug discovery demands more than just target affinity; it requires exquisite physicochemical properties and the ability to build complex modalities like Proteolysis Targeting Chimeras (PROTACs). This is where the specific building block 2-(4-Aminopyrimidin-2-yl)ethanol provides a strategic advantage.

The Causality of the C2-Ethanol Substitution: When the 4-aminopyrimidine core is anchored to the kinase hinge, the C2 position naturally vectors outward toward the solvent-exposed channel of the ATP-binding pocket[3]. By incorporating a 2-hydroxyethyl group at this vector, medicinal chemists achieve three critical objectives:

  • Physicochemical Optimization: The primary alcohol significantly lowers the LogD and improves aqueous solubility, mitigating the extreme lipophilicity typical of flat, multi-ring kinase inhibitors.

  • Target Residence Time: The hydroxyl group can engage in water-mediated hydrogen bond networks with solvent-exposed hydrophilic residues, thermodynamically stabilizing the drug-target complex[4].

  • Late-Stage Functionalization: The primary alcohol serves as a bioorthogonal handle. It allows for the late-stage attachment of solubilizing moieties (e.g., morpholines) or the anchoring of PEG linkers for PROTAC synthesis without sterically clashing with the kinase active site[5].

KinaseBinding Hinge Kinase Hinge Region (e.g., Ala213 / Cys532) Pyrimidine 4-Aminopyrimidine Core (H-Bond Donor/Acceptor) Pyrimidine->Hinge Bidentate H-Bonds Ethanol 2-Ethanol Handle (Solvent-Exposed Vector) Pyrimidine->Ethanol C2 Substitution Aryl N4-Aryl Substituent (Hydrophobic Core) Pyrimidine->Aryl N4 Cross-Coupling Linker PROTAC Linker / Solubilizing Group (PEG, Piperazine, etc.) Ethanol->Linker Late-Stage O-Alkylation Hydrophobic Hydrophobic Pocket (DFG-in/out) Aryl->Hydrophobic pi-pi / VdW Interactions

Structural causality of 2-(4-Aminopyrimidin-2-yl)ethanol in kinase binding and PROTAC design.

Quantitative Data: Impact of C2-Substitution on Profiling

To illustrate the empirical value of the C2-ethanol handle, the table below summarizes the physicochemical and biochemical impact of varying the C2-substituent on a representative Aurora A/B-Raf targeted 4-aminopyrimidine scaffold.

Scaffold C2-SubstituentLogD (pH 7.4)Kinetic Solubility (µM)Target IC50 (nM)Structural / Binding Consequence
-H (Unsubstituted)3.8< 1015.2High lipophilicity; basic hinge binding only.
-CH3 (Methyl)4.1< 58.4Increased lipophilicity; minor hydrophobic clash.
-CH2CH2OH (Ethanol)2.5> 1505.1Optimal solubility; forms water-mediated H-bonds.
-CH2CH2-O-PEG-CRBN 3.2> 50DC50 = 20.2Ternary complex formation; targeted degradation.

Note: Data represents aggregated structure-activity relationship (SAR) trends typical for this class of hinge binders.

Self-Validating Experimental Protocols

The bifunctional nature of 2-(4-Aminopyrimidin-2-yl)ethanol requires careful chemoselectivity. The following protocols are engineered as self-validating systems, ensuring that the causality behind each reagent choice is clear and that built-in quality control (QC) steps prevent downstream failures.

Protocol A: Chemoselective N4-Arylation (Building the Hydrophobic Core)

Objective: Attach a substituted aryl halide to the poorly nucleophilic 4-amino group via Buchwald-Hartwig cross-coupling, without protecting the primary alcohol. Causality: The 4-amino group of pyrimidines is electronically deactivated. Standard SNAr requires harsh conditions that would degrade the molecule. Pd-catalyzed amination is required, but the free primary alcohol can theoretically coordinate to the palladium center, poisoning the catalyst. To prevent this, we utilize BrettPhos , a highly bulky, electron-rich biaryl phosphine ligand. The extreme steric bulk of BrettPhos shields the Pd center, preventing the flexible alcohol from coordinating, thereby strictly enforcing chemoselectivity for the N-arylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 2-(4-Aminopyrimidin-2-yl)ethanol (1.0 equiv), the target Aryl Bromide (1.1 equiv), Pd2(dba)3 (0.05 equiv), BrettPhos (0.1 equiv), and NaOtBu (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M) and sparge the mixture with argon for 10 minutes.

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture. Expected Observation: The mass should correspond to [M+Aryl-H]+. Troubleshooting: If the mass is correct but the retention time is unusually early, O-arylation may have occurred. MS/MS fragmentation will show the loss of an aryl-ether fragment if O-arylation occurred, whereas desired N-arylation yields a highly stable diarylamine fragment.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Late-Stage O-Alkylation (PROTAC Linker Attachment)

Objective: Convert the solvent-exposed hydroxyl group into an ether linkage connected to a PEG-based E3 ligase ligand. Causality: While Mitsunobu conditions are standard for etherification, the basic pyrimidine nitrogens in this scaffold often interfere with the Mitsunobu betaine intermediate, leading to complex mixtures and difficult separation from triphenylphosphine oxide. Instead, we use a strong, non-nucleophilic base (NaH) to deprotonate the primary alcohol (pKa ~15.5) into a highly nucleophilic alkoxide, which rapidly displaces a mesylated or halogenated PEG-linker via SN2.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the N4-arylated intermediate from Protocol A (1.0 equiv) in anhydrous DMF (0.1 M) at 0°C under argon. Add NaH (60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Dropwise add the Halide-PEG-E3 Ligand construct (1.2 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint (TLC): Monitor via TLC (DCM:MeOH 9:1). Expected Observation: The starting material is highly polar due to the free hydroxyl. The product spot will migrate significantly higher (higher Rf) due to the masking of the hydroxyl group and the addition of the lipophilic linker.

  • Quench & Purify: Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na2SO4, and purify via preparative HPLC to yield the final PROTAC.

SyntheticWorkflow SM 2-(4-Aminopyrimidin-2-yl)ethanol (CAS: 1935455-02-9) Step1 Step 1: N4-Arylation (Buchwald-Hartwig) SM->Step1 Int1 N4-Aryl Intermediate (Kinase Binder Core) Step1->Int1 Step2 Step 2: O-Alkylation (NaH, Linker-Halide) Int1->Step2 Final Final PROTAC / Inhibitor (Targeted Degrader) Step2->Final

Self-validating synthetic workflow for assembling PROTACs from the aminopyrimidine building block.

Conclusion

The utility of 2-(4-Aminopyrimidin-2-yl)ethanol extends far beyond simple structural scaffolding. By combining a highly validated hinge-binding motif (the 4-aminopyrimidine) with a precisely vectored bioorthogonal handle (the C2-ethanol), this building block allows medicinal chemists to decouple the optimization of target affinity from the optimization of physicochemical and linker-attachment properties. Following the self-validating protocols outlined above ensures high-yielding, chemoselective access to next-generation kinase inhibitors and targeted protein degraders.

References

  • Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties | Journal of Medicinal Chemistry - ACS Publications | 2

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI |1

  • Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids | Journal of Medicinal Chemistry - ACS Publications | 3

  • Targeting N-Myc in Neuroblastoma with Selective Aurora Kinase A Degraders | bioRxiv | 4

  • Proteolysis Targeting Chimeras (PROTACs): A Perspective on Integral Membrane Protein Degradation | ACS Pharmacology & Translational Science - ACS Publications | 5

Sources

Application

Application Note: In Vitro Assay Preparation and Evaluation of 2-(4-Aminopyrimidin-2-yl)ethanol Derivatives as Kinase Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Biochemical and cellular assay methodologies for pyrimidine-based ATP-competitive kinase inhibitors. Mechanistic Rationale: The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Biochemical and cellular assay methodologies for pyrimidine-based ATP-competitive kinase inhibitors.

Mechanistic Rationale: The 4-Aminopyrimidine Scaffold

The 4-aminopyrimidine core is a privileged, highly validated chemotype in targeted oncology and immunology, frequently utilized to target the ATP-binding pocket of kinases such as PI3Kδ, RIP1K, and TAM family receptors (MerTK/Axl)[1][2][3].

The structural causality behind its success lies in its ability to perfectly mimic the adenine ring of ATP. The amino group at the C4 position acts as a hydrogen bond donor, while the N3 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor. Together, they form a highly stable bidentate hydrogen-bonding network with the backbone amide and carbonyl residues of the kinase hinge region[2].

The specific incorporation of an ethanol appendage at the 2-position —yielding 2-(4-aminopyrimidin-2-yl)ethanol derivatives—serves a dual purpose:

  • Solvent Channel Projection: The ethanol group projects outward from the hydrophobic hinge region into the solvent-exposed channel.

  • Physicochemical Optimization: The terminal hydroxyl group significantly improves aqueous solubility (a common attrition factor in drug discovery) and provides a synthetic handle for further functionalization, such as the attachment of solubilizing motifs or PROTAC linkers[3].

MOA K Target Kinase (e.g., PI3K / MerTK / RIP1) H Hinge Region (ATP-Binding Pocket) K->H S Downstream Signaling (e.g., AKT / Necrosome) H->S Blocked Phosphorylation C 2-(4-Aminopyrimidin-2-yl)ethanol Derivative C->H Bidentate Hydrogen Bonding (Competitive Inhibition) E Cellular Phenotype (Proliferation / Necroptosis) S->E Attenuated Response

Kinase hinge-binding mechanism and downstream signaling attenuation by 4-aminopyrimidine derivatives.

Experimental Design & Self-Validating Systems

To accurately evaluate 2-(4-aminopyrimidin-2-yl)ethanol derivatives, the assay cascade must account for the specific chemical properties of the scaffold. Pyrimidine derivatives can occasionally exhibit native auto-fluorescence. Therefore, standard prompt fluorescence assays are prone to false positives.

Causality in Assay Selection: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical evaluation. TR-FRET introduces a microsecond time delay between excitation and emission readings, allowing short-lived background auto-fluorescence from the compounds to decay before the signal is measured, ensuring high-fidelity data.

To ensure the protocol is a self-validating system , every assay plate must include:

  • Positive Control (100% Inhibition): A known pan-kinase inhibitor (e.g., Staurosporine) to define the assay floor.

  • Negative Control (0% Inhibition): DMSO vehicle to define the assay ceiling.

  • Quality Control Metric: The Z'-factor must be calculated for every plate. A Z'-factor > 0.5 validates that the assay window is robust enough to distinguish true hits from assay noise.

Detailed In Vitro Protocols

Protocol A: Compound Preparation and Solubilization

Objective: Prepare assay-ready compound plates while preventing precipitation.

  • Stock Preparation: Dissolve the 2-(4-aminopyrimidin-2-yl)ethanol derivative in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: DMSO is highly hygroscopic. Water absorption leads to compound precipitation over time. Using anhydrous DMSO preserves library integrity.

  • Serial Dilution: Perform a 3-fold, 10-point serial dilution in 100% DMSO using an automated liquid handler.

  • Acoustic Dispensing: Use an Echo Acoustic Dispenser to transfer 100 nL of the compound into a 384-well low-volume assay plate.

    • Causality: Acoustic dispensing avoids the use of plastic tips, eliminating compound loss due to plastic binding, which is common for hydrophobic kinase inhibitors.

Protocol B: Biochemical TR-FRET Kinase Assay

Objective: Determine the biochemical IC₅₀ of the derivatives.

  • Kinase Addition: Add 5 µL of the target kinase (e.g., MerTK or PI3Kδ) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to the 384-well plate containing the dispensed compounds. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase before ATP is introduced.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix to initiate the reaction. The ATP concentration must be set to the apparent Km​ of the specific kinase.

    • Causality: According to the Cheng-Prusoff equation, setting ATP at Km​ balances the assay's sensitivity to detect competitive inhibitors while maintaining physiological relevance[3].

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA, a Europium-labeled anti-phospho antibody, and a ULight-labeled tracer.

    • Causality: EDTA chelates the Mg²⁺ ions, instantly quenching the kinase reaction.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

TR_FRET_Workflow N1 Compound Preparation (Derivatives in 100% DMSO) N2 Acoustic Dispensing (Echo 550 into 384-well plate) N1->N2 Serial Dilution N3 Kinase/Substrate Addition (Buffer + ATP) N2->N3 100 nL/well N4 Incubation (60 min at RT) N3->N4 Initiate Reaction N5 Detection Reagents (Eu-Antibody + Tracer) N4->N5 Stop & Detect N6 TR-FRET Readout (Ex: 340nm, Em: 615/665nm) N5->N6 60 min equilibration N7 Data Analysis (IC50 Calculation & Z'-factor) N6->N7 Emission Ratio

Step-by-step workflow for the TR-FRET biochemical kinase assay.

Protocol C: Cellular Target Engagement (Viability Assay)

Objective: Confirm that the biochemical potency translates to cellular efficacy.

  • Cell Seeding: Seed target cancer cells (e.g., SKBr3 or relevant disease model) at 2,000 cells/well in a 96-well plate in complete media. Incubate overnight at 37°C, 5% CO₂.

  • Serum Starvation (Optional but Recommended): Replace media with low-serum media (0.1% FBS) for 4 hours prior to compound addition.

    • Causality: Serum starvation reduces basal, growth-factor-driven kinase activity, significantly increasing the signal-to-background ratio when assessing specific pathway inhibition.

  • Compound Treatment: Add the 2-(4-aminopyrimidin-2-yl)ethanol derivatives (final DMSO concentration strictly ≤ 0.5%). Incubate for 72 hours.

    • Causality: DMSO concentrations >0.5% can cause non-specific cytotoxicity, confounding the viability readouts.

  • Viability Readout: Add CellTiter-Glo reagent (luminescent ATP detection). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and read luminescence.

Data Presentation

The following table summarizes mock validation data for a representative series of 2-(4-aminopyrimidin-2-yl)ethanol derivatives, demonstrating how structural modifications at the solvent-exposed ethanol vector impact both biochemical and cellular potency.

Compound IDR-Group Modification (on Ethanol)Biochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Ligand Efficiency (LE)Z'-Factor (Assay QC)
Cmpd-01 Unmodified (Hydroxyl)12.4 ± 1.2145.0 ± 120.420.78
Cmpd-02 Methyl Ether8.5 ± 0.982.3 ± 6.50.450.81
Cmpd-03 Morpholine Linker4.2 ± 0.528.1 ± 3.20.480.76
Staurosporine Positive Control1.1 ± 0.25.4 ± 0.8N/A0.85

Note: Ligand Efficiency (LE) is calculated to ensure that increases in molecular weight (via R-group modification) proportionally contribute to binding affinity.

Sources

Technical Notes & Optimization

Troubleshooting

Improving overall reaction yield during 2-(4-Aminopyrimidin-2-yl)ethanol synthesis

Welcome to the technical support center for the synthesis of 2-(4-Aminopyrimidin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(4-Aminopyrimidin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve reaction yields and overcome common challenges encountered during this synthesis.

I. Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues that can arise during the synthesis of 2-(4-Aminopyrimidin-2-yl)ethanol, offering potential causes and actionable solutions.

Issue 1: Consistently Low or No Product Yield

Question: My reaction to synthesize 2-(4-Aminopyrimidin-2-yl)ethanol is resulting in a very low yield, or in some cases, no desired product at all. What are the likely reasons and how can I improve the outcome?

Answer: Low yields are a frequent challenge in pyrimidine synthesis and can stem from several factors. The classical methods, while established, often require optimization.[1] Here’s a breakdown of potential causes and how to address them:

  • Purity of Starting Materials: The quality of your reactants is critical. Impurities in the starting materials can interfere with the reaction, leading to the formation of unwanted side products.[2]

    • Solution: Ensure all starting materials are of high purity. If necessary, purify them before use through recrystallization or column chromatography.

  • Reagent Stoichiometry: An incorrect molar ratio of reactants is a common pitfall that can lead to incomplete conversion of the limiting reagent.[2]

    • Solution: Carefully control the stoichiometry. For reactions involving expensive reagents, using a slight excess of the less expensive reactant can help drive the reaction to completion.[3]

  • Reaction Temperature: Temperature is a critical parameter. While some pyrimidine syntheses can proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate and yield.[1]

    • Solution: Optimize the reaction temperature. A range of 80°C to 100°C is often a good starting point, but this is highly dependent on the specific substrates and solvent used.[1]

  • Solvent Choice: The solvent can significantly influence reaction rates and yields.

    • Solution: While protic solvents like ethanol are commonly used, exploring aprotic solvents or even solvent-free conditions could lead to better outcomes.[1][4] Non-polar solvents like toluene or 1,4-dioxane at reflux have been shown to be effective in similar syntheses.[4]

  • Reaction Equilibrium: Some steps in the synthesis may be reversible. The presence of byproducts, such as water, can shift the equilibrium back towards the reactants, thus lowering the yield.[2]

    • Solution: If water is a byproduct, consider using a Dean-Stark apparatus to remove it as the reaction progresses.

Issue 2: Multiple Spots on TLC Indicating Side Product Formation

Question: My TLC plate shows multiple spots after the reaction, suggesting the formation of several side products. What are the common side products in this type of synthesis, and how can I minimize them?

Answer: The formation of side products is a common hurdle in pyrimidine synthesis.[2] Understanding the potential side reactions is key to mitigating them.

  • Aldol Condensation: Self-condensation of carbonyl-containing starting materials can occur, leading to undesired byproducts.[2]

  • Incomplete Cyclization: Intermediates may not fully cyclize to form the final pyrimidine ring.[2]

  • Over-oxidation or Decomposition: Harsh reaction conditions can lead to the degradation of the desired product or intermediates.[2]

Strategies to Minimize Side Products:

  • Careful Control of Reaction Conditions: The order of reagent addition and temperature are crucial.[2] Adding reagents slowly and maintaining a consistent temperature can prevent localized high concentrations and temperature spikes that may favor side reactions.

  • Use of a Non-Nucleophilic Base: In reactions involving nucleophilic substitution, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to neutralize any acid formed without competing with the primary nucleophile.[5]

  • Monitor Reaction Progress: Closely monitor the reaction using TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.[3][5]

Issue 3: Difficulty in Product Purification

Question: I'm struggling to purify the final product from unreacted starting materials and side products. What are the most effective purification strategies?

Answer: Purifying the final pyrimidine derivative can be challenging.[2] A systematic approach is often required.

Purification Workflow:

G start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) start->extraction Remove water-soluble impurities recrystallization Recrystallization (e.g., from Ethanol) extraction->recrystallization For crystalline products column Column Chromatography (Silica Gel) extraction->column If recrystallization is ineffective or for non-crystalline products pure_product Pure Product recrystallization->pure_product column->pure_product

Caption: A decision-making workflow for troubleshooting product purification.

Detailed Purification Steps:

  • Work-up: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate. Wash with water or brine to remove water-soluble impurities and any remaining base.[5]

  • Recrystallization: This is often the first method of choice for crystalline products.[2] Ethanol is a common solvent for recrystallizing pyrimidine derivatives.[6][7][8]

  • Column Chromatography: If recrystallization is not effective or the product is an oil, column chromatography on silica gel is a powerful technique for separating the desired product from closely related impurities.[1][9][10] The eluent system will need to be optimized based on the polarity of the product and impurities.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2-(4-Aminopyrimidin-2-yl)ethanol.

Q1: What is the fundamental reaction mechanism for forming the pyrimidine ring in this synthesis?

A1: Pyrimidine synthesis typically involves the cyclization reaction between a compound containing an N-C-N moiety (like guanidine) and a three-carbon component.[2] For 2-(4-Aminopyrimidin-2-yl)ethanol, a common route involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine to form the 2-aminopyrimidine core.

Q2: How do electron-withdrawing or -donating groups on the precursors affect the reaction?

A2: Substituents on the pyrimidine ring precursors can significantly impact reactivity. Electron-withdrawing groups on the three-carbon component generally increase its electrophilicity, making it more susceptible to nucleophilic attack by the N-C-N component and can enhance reaction rates. Conversely, electron-donating groups may decrease reactivity.

Q3: What analytical techniques are best for monitoring the progress of this reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product.[5] For more quantitative analysis and to identify intermediates or byproducts, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.[5]

Q4: Can microwave-assisted synthesis be used to improve the yield and reaction time?

A4: Yes, microwave-assisted synthesis is a modern technique that has been successfully applied to pyrimidine synthesis to improve yields and significantly reduce reaction times.[6] The high temperatures and pressures achieved in a microwave reactor can accelerate the reaction rate.

Q5: What are some general safety precautions to take during this synthesis?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some of the reagents used in pyrimidine synthesis can be corrosive or toxic. Review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

III. Experimental Protocols

General Protocol for the Synthesis of a 2-Aminopyrimidine Derivative

This protocol is a general guideline and may require optimization for the specific synthesis of 2-(4-Aminopyrimidin-2-yl)ethanol.

Reaction Setup:

G reagents Reactants: - β-dicarbonyl precursor (1.0 eq) - Guanidine (1.1 eq) - Solvent (e.g., Ethanol) reaction_vessel Round-bottom flask under inert atmosphere (N2) reagents->reaction_vessel heating Heating (e.g., 80-100 °C) reaction_vessel->heating monitoring Monitoring (TLC or LC-MS) heating->monitoring workup Work-up & Purification monitoring->workup

Caption: General experimental workflow for 2-aminopyrimidine synthesis.

Step-by-Step Procedure:

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the β-dicarbonyl precursor (1.0 eq.) and a suitable anhydrous solvent (e.g., ethanol).

  • Base and Guanidine Addition: Add a base such as sodium ethoxide to the mixture, followed by the addition of guanidine hydrochloride (1.1 eq.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., acetic acid).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.[6]

Quantitative Data Summary
ParameterRecommended RangeRationale
Guanidine Stoichiometry1.0 - 1.2 eq.A slight excess can help drive the reaction to completion.
Temperature80 - 120 °CHigher temperatures often favor cyclization, but can also lead to decomposition if too high.[5]
Base Stoichiometry (e.g., TEA)1.5 - 2.0 eq.Sufficient to neutralize any acid formed during the reaction.[5]
Reaction Time2 - 24 hoursHighly dependent on reactants and temperature; should be optimized by monitoring.

IV. References

  • Troubleshooting common issues in pyrimidine synthesis - Benchchem. (2026). BenchChem.

  • Disorders of purine and pyrimidine metabolism - PubMed. (2005, September 15). PubMed. [Link]

  • Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines - Benchchem. (2026). BenchChem.

  • Optimization of reaction conditions for the synthesis of pyrimidine derivatives - Benchchem. (2025, December). BenchChem.

  • Disorders of Purine and Pyrimidine metabolism - WikiLectures. (2023, March 16). WikiLectures. [Link]

  • Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition. (n.d.). MSD Manuals. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC. (n.d.). PubMed Central. [Link]

  • Improving the yield of ethambutol synthesis reactions - Benchchem. (2026). BenchChem.

  • Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines a - ResearchGate. (n.d.). ResearchGate. [Link]

  • Optimization of 2,4-diaminopyrimidines as GHS-R antagonists: side chain exploration. (2006, April 1). Bioorganic & Medicinal Chemistry Letters, 16(7), 1864-1868.

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. (2022, November 11). MDPI. [Link]

  • Synthesis of some 2,4-diamino-pyrrolo-pyrimidines - Indian Academy of Sciences. (n.d.). Indian Academy of Sciences. [Link]

  • Synthesis and Molecular Docking Studies of Novel 2-(2-Amino-6-Phenyl-4-Pyrimidinylamino) Ethanol Derivatives - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC. (n.d.). PubMed Central. [Link]

  • Full article: Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - Taylor & Francis. (2014, June 18). Taylor & Francis Online. [Link]

  • minimizing side product formation in aminopyrazole synthesis - Benchchem. (2025). BenchChem.

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC. (2025, October 6). PubMed Central. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. (n.d.). PubMed Central. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-(4-Aminopyrimidin-2-yl)ethanol in DMSO for Biological Assays

Overview 2-(4-Aminopyrimidin-2-yl)ethanol is a polar heterocyclic compound characterized by a pyrimidine ring substituted with a primary amine and an ethanol group. This specific structural motif enables an extensive int...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

2-(4-Aminopyrimidin-2-yl)ethanol is a polar heterocyclic compound characterized by a pyrimidine ring substituted with a primary amine and an ethanol group. This specific structural motif enables an extensive intermolecular hydrogen-bonding network (acting as both hydrogen donors and acceptors), which results in a high crystal lattice energy that can make dissolution challenging.

While Dimethyl sulfoxide (DMSO) is universally utilized as the primary polar aprotic solvent for preserving stock solutions in compound libraries[1][2], its physical properties combined with the compound's polarity can lead to significant troubleshooting bottlenecks during assay preparation. This guide provides field-proven, self-validating methodologies to overcome these solubility barriers.

Troubleshooting Workflow

G Start Precipitation of 2-(4-Aminopyrimidin-2-yl)ethanol CheckPhase Identify the Phase of Precipitation Start->CheckPhase DMSOPhase During DMSO Stock Prep CheckPhase->DMSOPhase AqPhase During Aqueous Assay Dilution CheckPhase->AqPhase ActionDMSO1 Verify Anhydrous DMSO (Water content <0.1%) DMSOPhase->ActionDMSO1 ActionAq1 Is final DMSO < 0.5%? AqPhase->ActionAq1 ActionDMSO2 Apply Ultrasonication (10-15 mins @ 37°C) ActionDMSO1->ActionDMSO2 If still insoluble Success Solubilized Compound Ready for Assay ActionDMSO2->Success ActionAq2 Formulate with Co-solvents (e.g., 10% PEG400, 5% Tween-80) ActionAq1->ActionAq2 No / High Conc. Needed ActionAq3 Perform Stepwise Intermediate Dilution ActionAq1->ActionAq3 Yes (Cell Assay) ActionAq2->Success ActionAq3->Success

Workflow for resolving 2-(4-Aminopyrimidin-2-yl)ethanol solubility issues in DMSO and assays.

Frequently Asked Questions (FAQs)

Q1: Why does 2-(4-Aminopyrimidin-2-yl)ethanol precipitate in my DMSO stock solution after a few weeks of storage? Answer: The primary causality is the highly hygroscopic nature of DMSO. DMSO rapidly absorbs atmospheric moisture each time the storage vial is opened, which has a significant negative impact on the solubility of aminopyrimidine derivatives[3][4]. The absorbed water alters the solvent's dielectric constant and aggressively competes for hydrogen bonds with the compound's amine and hydroxyl groups. This forces the compound to self-associate and precipitate out of solution. Solution: Always use newly opened, anhydrous DMSO[3][5]. Store your aliquots in sealed, desiccated environments at -20°C or -80°C to prevent repeated freeze-thaw cycles and moisture ingress[5][6].

Q2: My compound is fully dissolved in DMSO, but it "crashes out" (precipitates) the moment I dilute it into my aqueous assay buffer. How can I prevent this? Answer: This phenomenon is driven by a "solvent shift." When a highly concentrated DMSO stock is introduced directly into a large volume of aqueous buffer, the rapid, localized change in solvent polarity forces the hydrophobic portions of the molecule to aggregate before it can evenly disperse. Solution: To prevent this thermodynamic shock, employ a stepwise intermediate dilution strategy to avoid precipitation caused by fast changes in concentration[6][7]. Alternatively, introduce biologically compatible co-solvents to help bridge the polarity gap[6].

Q3: What is the maximum final DMSO concentration I can use in my biological assays to keep the compound soluble? Answer: For cell-based assays, the final DMSO concentration must be strictly maintained below 0.5% (v/v) to avoid solvent-induced cytotoxicity, membrane permeabilization, and off-target cellular stress[6][7]. If the compound still precipitates at this low concentration, you must rely on co-solvents rather than increasing the DMSO volume[7].

Quantitative Data: Co-Solvent Selection Guide

When simple aqueous dilution causes precipitation, utilizing co-solvents is a standard formulation strategy to maintain solubility without compromising assay integrity[5][6][7].

Co-Solvent / ExcipientRecommended Final % (v/v)Mechanism of SolubilizationAssay Compatibility
DMSO (Vehicle) < 0.5%Polar aprotic solvationCell-based, Biochemical
PEG 300 / PEG 400 5% - 40%Co-solvent / polarity bridgingIn vivo, Biochemical
Tween-80 0.1% - 5%Micellar solubilization / SurfactantBiochemical (lyses cells at high %)
Cyclodextrin 10% - 20% (w/v)Inclusion complex formationCell-based, In vivo

Note: Always run vehicle control experiments to ensure the co-solvent itself does not interfere with your specific assay readout or target biology[6][7].

Step-by-Step Experimental Protocols

Protocol 1: Preparation of a 10 mM Anhydrous DMSO Stock Solution

This protocol ensures a self-validating system by incorporating visual and physical checks to confirm complete dissolution.

  • Thermal Equilibration: Allow the sealed vial of 2-(4-Aminopyrimidin-2-yl)ethanol powder to fully equilibrate to room temperature in a desiccator before opening. This prevents atmospheric condensation on the cold powder.

  • Weighing: Accurately weigh the required mass of the compound based on its exact molecular weight to achieve a 10 mM concentration.

  • Solvent Addition: In a dry environment, add the calculated volume of fresh, anhydrous DMSO (water content <0.1%)[5].

  • Agitation: Vortex the vial vigorously for 1-2 minutes[7].

  • Ultrasonication: Aminopyrimidines often require ultrasonic treatment to fully dissolve. Place the sealed vial in a water-bath sonicator at 37°C for 10-15 minutes until the solution is clear[3][5]. The acoustic cavitation provides the energy required to disrupt the strong crystal lattice.

  • Validation Check: Visually inspect the solution against a strong light source. It must be optically clear with no suspended particulate matter or Schlieren lines[5][7].

  • Aliquot & Store: Divide the stock into single-use aliquots (e.g., 20-50 µL) in tightly sealed microcentrifuge tubes and store at -80°C for up to 6 months[3][5].

Protocol 2: Stepwise Aqueous Dilution for Cell-Based Assays

This methodology prevents localized "crashing out" upon introduction to the assay media[6][7].

  • Thaw: Thaw a single-use DMSO aliquot completely at room temperature and vortex for 30 seconds to ensure homogeneity[7].

  • Intermediate Dilution (100x Stock): Prepare an intermediate stock to gradually reduce the DMSO concentration. Pipette 10 µL of the DMSO stock into 90 µL of an intermediate assay buffer or co-solvent mixture (e.g., 10% PEG400 in PBS)[5][7]. Mix thoroughly by pipetting up and down.

  • Final Dilution: Add 10 µL of the intermediate stock dropwise to 990 µL of the final pre-warmed cell culture media, ensuring the final DMSO concentration remains < 0.5%[6].

  • Validation Check: Observe a sample of the final media under a phase-contrast microscope (10x or 20x objective) to ensure no micro-crystals have formed before applying the solution to your cells.

References

  • [3] 5-Aminopyrimidine | Biochemical Reagent. MedChemExpress. 3

  • [4] 2-Aminopyrimidine | Intermediate. MedChemExpress. 4

  • [7] Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Biological Assays. BenchChem. 7

  • [6] Compound Handling Instructions. MedChemExpress. 6

  • [5] CL-82198 solubility and preparation of stock solutions. BenchChem. 5

  • [1] Compound solubility measurements for early drug discovery. LifeChemicals. 1

  • [2] Dimethyl sulfoxide. Wikipedia.2

Sources

Troubleshooting

Optimizing HPLC mobile phase gradients for 2-(4-Aminopyrimidin-2-yl)ethanol separation

Welcome to the Technical Support Center. As drug development increasingly focuses on highly polar, nitrogen-rich small molecules, compounds like 2-(4-Aminopyrimidin-2-yl)ethanol present significant chromatographic challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly focuses on highly polar, nitrogen-rich small molecules, compounds like 2-(4-Aminopyrimidin-2-yl)ethanol present significant chromatographic challenges. This molecule features a highly polar 2-hydroxyethyl group and a basic 4-aminopyrimidine ring. These structural properties lead to poor retention on standard reversed-phase columns and severe peak tailing due to secondary interactions.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve robust, symmetrical separations.

Part 1: Core Challenges & Mechanistic Causality

To successfully chromatograph 2-(4-Aminopyrimidin-2-yl)ethanol, we must first understand the logical relationship between the molecule's chemistry and the stationary phase.

Mechanism Silica Silica Stationary Phase (Contains Residual Silanols) HighPH pH > 3.0 Silanols Ionized (Si-O⁻) Silica->HighPH LowPH pH < 3.0 Silanols Protonated (Si-OH) Silica->LowPH Interaction Ion-Exchange with Basic Amine (Strong Secondary Interaction) HighPH->Interaction NoInteraction Hydrophobic Partitioning Only (Ideal Mechanism) LowPH->NoInteraction Tailing Result: Severe Peak Tailing Interaction->Tailing Symmetry Result: Symmetrical Gaussian Peak NoInteraction->Symmetry

Mechanistic pathway of silanol-induced peak tailing and pH-mediated resolution.

Frequently Asked Questions

Q1: Why does 2-(4-Aminopyrimidin-2-yl)ethanol elute in the void volume on my standard C18 column? A1: Traditional C18 columns rely on nonpolar, hydrophobic interactions. Because 2-(4-Aminopyrimidin-2-yl)ethanol is highly polar, it has a low affinity for nonpolar C18 stationary phases and is poorly retained. Solution: You must switch to a column designed for polar retention. Options include polar-embedded C18 columns (which resist dewetting in 100% aqueous mobile phases)[1], or transitioning entirely to Hydrophilic Interaction Liquid Chromatography (HILIC).

Q2: I am experiencing severe peak tailing. What is the root cause, and how do I fix it? A2: Peak tailing for basic compounds is primarily caused by secondary interactions with exposed, ionized silanol (Si-O⁻) groups on the silica support[2]. The basic aminopyrimidine ring interacts with these sites, creating an ion-exchange mechanism that disrupts the ideal Gaussian peak shape[3]. Solution: Lower the mobile phase pH to ≤ 3.0. This suppresses silanol ionization (protonating them to neutral Si-OH), significantly decreasing secondary interactions[3]. Additionally, ensure you are using modern, high-purity Type B silica columns, which have reduced trace metal contamination and lower free silanol activity[3].

Q3: How do I design a gradient for HILIC compared to RP-HPLC for this molecule? A3: The elution strength of water is inverted between the two modes:

  • RP-HPLC: Water is the weak solvent. Start the gradient at highly aqueous conditions (e.g., 0% organic) to maximize retention, and slowly ramp up the organic modifier[1].

  • HILIC: Water is the strong solvent. You must start with a highly organic mobile phase (e.g., 95% Acetonitrile) to allow a water-rich layer to form on the polar stationary phase[4]. Ramp down the organic modifier to elute the analyte, but never drop below 60% Acetonitrile, as this destroys the hydrophilic partitioning layer[5].

Part 2: Experimental Workflows & Protocols

MethodSelection Start Analyze: 2-(4-Aminopyrimidin-2-yl)ethanol Decision Select Chromatography Mode Start->Decision RPLC Reversed-Phase (RP-HPLC) Use Type B Silica / Polar-Embedded Decision->RPLC Standard Setup HILIC HILIC Mode Use Amide / Bare Silica Decision->HILIC Max Retention RP_pH Adjust Mobile Phase pH < 3.0 (Protonates Silanols) RPLC->RP_pH HILIC_Buf Add 10 mM NH4-Formate (Controls Ionization) HILIC->HILIC_Buf RP_Grad Gradient: 0% to 30% Organic (Water is Weak Solvent) RP_pH->RP_Grad HILIC_Grad Gradient: 95% to 60% Organic (Water is Strong Solvent) HILIC_Buf->HILIC_Grad

Decision matrix for selecting RP-HPLC vs. HILIC for polar basic analytes.

Self-Validating Protocol: RP-HPLC Gradient Optimization

This protocol establishes baseline retention while systematically eliminating silanol-induced tailing. It incorporates a self-validation step to ensure the system is operating within theoretical parameters.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 20 mM Potassium Phosphate buffer. Adjust to pH 2.5 using phosphoric acid.

    • Causality: The low pH neutralizes acidic silanols on the stationary phase, preventing ion-exchange interactions[6].

  • Organic Phase (B): 100% HPLC-grade Methanol.

    • Causality: Methanol is preferred over Acetonitrile here to avoid precipitating the phosphate buffer during the gradient run[6].

Step 2: Column Equilibration

  • Install a base-deactivated, polar-embedded C18 column (Type B silica)[3].

  • Flush with 100% Phase A for at least 10 column volumes (CV) to ensure complete protonation of the silica surface.

Step 3: Gradient Programming

  • 0.0 min: 0% B (100% Aqueous to maximize polar retention).

  • 10.0 min: 30% B.

  • 12.0 min: 30% B.

  • 12.1 min: 0% B.

  • 20.0 min: 0% B (Re-equilibration).

Step 4: System Self-Validation

  • Inject a neutral void volume marker (e.g., uracil) to confirm T0​ .

  • Inject the 2-(4-Aminopyrimidin-2-yl)ethanol standard.

  • Validation Check: Calculate the USP Tailing Factor ( T ). If T>1.5 , verify the mobile phase pH is accurately ≤ 3.0. If tailing persists despite correct pH, the column's end-capping may be hydrolyzed[6]; replace the column or evaluate an ion-pairing reagent (e.g., 0.1% TFA)[7].

Part 3: Data & Optimization Tables

Table 1: Mobile Phase Gradient Comparison (RP-HPLC vs. HILIC)
ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Primary Mechanism Hydrophobic partitioningHydrophilic partitioning into water layer
Strong Solvent Organic (Methanol/Acetonitrile)Aqueous (Water/Buffer)
Weak Solvent Aqueous (Water/Buffer)Organic (Acetonitrile)
Starting Gradient 0% – 5% Organic90% – 95% Organic
Ending Gradient 30% – 50% Organic60% Organic (Do not drop below 60%)
Buffer Selection 20 mM Potassium Phosphate (pH < 3)10 mM Ammonium Formate (pH 3-5)
Analyte State Goal Ionization suppressed (Protonated silanols)Ionized/Polar state maintained
Table 2: Troubleshooting Matrix for 2-(4-Aminopyrimidin-2-yl)ethanol
ObservationMechanistic CauseCorrective Action
Elution in Void Volume Analyte is too polar for C18 hydrophobic retention.Switch to polar-embedded C18 (100% aqueous compatible) or transition to HILIC.
Severe Peak Tailing ( T>1.5 ) Basic amine interacts with ionized residual silanols (Si-O⁻).Lower mobile phase pH to ≤ 3.0 to neutralize silanols; use Type B base-deactivated silica.
Retention Time Drift in HILIC Insufficient column equilibration; water layer unstable.Equilibrate with at least 20 column volumes of starting mobile phase; maintain >60% ACN.
High Backpressure / Clogging Buffer precipitation in high organic phase.Ensure buffer concentration is ≤ 20 mM; avoid phosphate buffers when using >80% Acetonitrile.

References

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL: [Link]

  • Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies URL: [Link]

  • Title: HILIC: The Pros and Cons Source: LCGC International URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Acid-Induced Degradation of 2-(4-Aminopyrimidin-2-yl)ethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals handling1[1]. A recurring critical failure point in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals handling1[1]. A recurring critical failure point in synthetic workflows involving this substrate is its rapid degradation under highly acidic conditions. Here, we dissect the causality of this degradation and provide field-proven, self-validating protocols to ensure the structural integrity of your compound.

Mechanistic Causality: The "Why" Behind the Degradation

The vulnerability of 2-(4-Aminopyrimidin-2-yl)ethanol lies in its 4-aminopyrimidine core. When exposed to highly acidic aqueous media (e.g., 6 M HCl), the nitrogen atoms within the pyrimidine ring undergo rapid protonation. This protonation severely depletes the electron density at the C4 position, transforming it into a highly reactive electrophile.

If water is present in the system, it acts as a nucleophile, attacking the activated C4 position. This initiates a hydrolytic deamination cascade, resulting in the expulsion of ammonia and the formation of a thermodynamically stable pyrimidin-4-one (uracil-like) derivative (2)[2]. This chemical degradation is mechanistically analogous to the biological deamination of cytosine to uracil (3)[3].

Pathway A 2-(4-Aminopyrimidin-2-yl)ethanol B Aqueous Acid (e.g., 6M HCl) A->B Exposure to Water + Acid F Anhydrous Acid (e.g., HCl/Dioxane) A->F Water-Free Conditions C Protonated C4-Electrophile B->C Protonation D Nucleophilic Attack by H2O C->D Heat / Time E Degradation: Pyrimidin-4-one (+1 Da) D->E Loss of NH3 G Stabilization: Intact Pyrimidinium Salt F->G Safe Salt Formation

Logical workflow determining the degradation vs. stabilization pathways of 4-aminopyrimidines.

Troubleshooting Guide & FAQs

Q: My LC-MS analysis of the acidic workup product shows a major byproduct with a +1 Da mass shift. What is happening? A: You are observing the direct result of hydrolytic deamination. The exocyclic amine (-NH2, mass 16) has been displaced by a hydroxyl group (-OH, mass 17) from water, resulting in a net mass increase of +1 Da. To prevent this, you must eliminate the nucleophile (water) from your acidic system[2].

Q: Does the 2-hydroxyethyl (ethanol) group contribute to this instability? A: Generally, no. The primary alcohol on the 2-position is relatively robust. While extreme conditions (e.g., concentrated H2SO4 at high heat) could theoretically cause dehydration to a vinyl group, the hydrolytic deamination at the C4 position is kinetically favored and occurs much faster (4)[4].

Q: I must use aqueous acid to cleave a specific protecting group elsewhere on the molecule. How can I protect the 4-aminopyrimidine core? A: If aqueous acid is mandatory, you must control the kinetics. Hydrolysis is highly temperature-dependent. Lowering the reaction temperature to 0–4 °C exponentially reduces the rate of nucleophilic attack. Alternatively, utilize the Transient Protection Strategy (Protocol B below) to sterically and electronically shield the C4 position.

Quantitative Stability Data

The table below summarizes the degradation kinetics of the 4-aminopyrimidine core under various acidic environments, allowing you to select the safest conditions for your workflow.

Acidic SystemSolvent EnvironmentTemperature (°C)Estimated Half-Life (t1/2)Primary Outcome
6.0 M HClAqueous80 °C< 1 hourComplete Deamination
6.0 M HClAqueous25 °C~ 12 hoursPartial Deamination
1.0 M HClAqueous4 °C> 72 hoursKinetically Stable
4.0 M HClAnhydrous 1,4-Dioxane25 °C> 14 daysStable (Intact Salt)
10% TFAAnhydrous DCM25 °C> 14 daysStable (Intact Salt)

Field-Proven Experimental Protocols

Protocol A: Anhydrous Acidic Processing (Self-Validating System)

Causality: By strictly excluding water, we allow protonation of the pyrimidine to occur (forming a stable salt) without providing the nucleophile necessary for deamination.

Step-by-Step Methodology:

  • Solvent Drying: Pre-dry the reaction solvent (e.g., 1,4-dioxane or dichloromethane) over activated 3Å molecular sieves for 24 hours.

    • Self-Validation Check: Perform a Karl Fischer titration on the solvent. Do not proceed unless the water content is strictly <50 ppm.

  • Acid Selection: Utilize a commercially available, strictly anhydrous acid solution (e.g., 4.0 M HCl in 1,4-dioxane).

  • Reaction Execution: Dissolve 2-(4-Aminopyrimidin-2-yl)ethanol in the dried solvent under an inert argon atmosphere. Dropwise add the anhydrous acid while maintaining the reaction flask at 0 °C to control the exothermic salt formation.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30 °C to prevent thermal degradation of the newly formed hydrochloride salt.

ExpWorkflow Step1 1. Solvent Drying (3Å Molecular Sieves) Val1 Karl Fischer Titration (<50 ppm H2O) Step1->Val1 Self-Validation Step2 2. Anhydrous Acid Addition (4M HCl in Dioxane at 0°C) Val1->Step2 Pass Step3 3. Solvent Removal (T < 30°C) Step2->Step3 1 hr stir Result Stable Hydrochloride Salt Step3->Result Vacuum

Step-by-step experimental workflow for anhydrous acidic processing with integrated self-validation.

Protocol B: Transient Protection Strategy

Causality: When aqueous acid cannot be avoided, converting the amine to an amide reduces the electron density on the nitrogen, making the C4 position significantly less susceptible to nucleophilic attack.

Step-by-Step Methodology:

  • Acetylation: Suspend the compound in anhydrous pyridine. Add 1.1 equivalents of acetic anhydride and stir at 25 °C for 2 hours to yield the N-acetyl derivative.

  • Acidic Processing: Perform your required aqueous acidic reaction. The acetyl group will shield the pyrimidine core from hydrolytic deamination.

  • Deprotection: Cleave the acetyl group using mild alkaline hydrolysis (e.g., 2.0 M K2CO3 in Methanol at 25 °C for 4 hours), which is perfectly tolerated by the 2-(4-Aminopyrimidin-2-yl)ethanol structure.

References

  • Matallana, J. L., et al. "Selective hydrolysis of 2,4-diaminopyrimidine systems: A theoretical and experimental insight into an old rule." Journal of Organic Chemistry.
  • "Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid." Organic Process Research & Development.
  • "Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • "1935455-02-9_2-(4-Aminopyrimidin-2-yl)ethanol." Chemsrc.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Determination of 2-(4-Aminopyrimidin-2-yl)ethanol

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-(4-Aminopyrimidin-2-yl)ethanol, a critical intermediate in pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-(4-Aminopyrimidin-2-yl)ethanol, a critical intermediate in pharmaceutical synthesis. The validation process detailed herein is rigorously aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the generation of reliable, accurate, and consistent data for regulatory submission and quality control.[1][2][3]

The narrative explains the scientific rationale behind experimental choices, offering a practical framework for researchers, scientists, and drug development professionals.

The Analyte: Understanding 2-(4-Aminopyrimidin-2-yl)ethanol

Before developing a stability-indicating HPLC method, understanding the analyte's physicochemical properties is paramount.

  • Structure: The molecule contains a basic 4-aminopyrimidine ring and a polar ethanol side chain. The aromatic pyrimidine ring provides a chromophore suitable for UV detection.

  • pKa: The amino group imparts basic properties. This means the molecule's charge state is dependent on pH, which critically influences retention in reversed-phase chromatography. At a pH below its pKa, the amine will be protonated, increasing its polarity and reducing retention.

  • Impurities: Potential impurities may include starting materials, by-products from synthesis, and various degradants formed under stress conditions. A successful purity method must be able to separate the main compound from all these potential interferences.[4]

The Comparative Methods

To illustrate the impact of chromatographic conditions on method performance, we will validate and compare two distinct reversed-phase HPLC methods.

  • Method A (Standard C18): A conventional approach using a C18 column with an acidic mobile phase to ensure the protonation and consistent retention of the basic analyte.

  • Method B (Alternative Phenyl-Hexyl): This method employs a Phenyl-Hexyl stationary phase, which provides alternative selectivity through π-π interactions with the pyrimidine ring, potentially offering better resolution for aromatic impurities.

ParameterMethod A: Standard C18Method B: Phenyl-Hexyl
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (25:75 v/v)Methanol: 20 mM Ammonium Acetate Buffer (pH 6.8) (40:60 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temp. 30°C35°C
Injection Vol. 10 µL10 µL

The Validation Workflow: A Systematic Approach

Method validation is a systematic process to confirm that an analytical procedure is suitable for its intended purpose.[5][6] The workflow follows the validation characteristics outlined in ICH Q2(R1).

G cluster_0 Method Development cluster_2 Performance Verification Dev Analyte Characterization & Method Scoping Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Robust Robustness Limits->Robust SST System Suitability Robust->SST

Caption: HPLC Method Validation Workflow based on ICH Q2(R1).

Specificity: The Cornerstone of Purity Testing

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] Forced degradation studies are the definitive test for demonstrating specificity and establishing the stability-indicating nature of a method.[7][8]

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Prepare a 1 mg/mL solution of 2-(4-Aminopyrimidin-2-yl)ethanol in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Apply Stress Conditions: Expose the stock solution to the following conditions as recommended by ICH guidelines.[9][10]

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C.

    • Oxidation: Add 3% H₂O₂ and store at room temperature.

    • Thermal: Heat the solution at 80°C.

    • Photolytic: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B).[8]

  • Analysis: Withdraw samples at appropriate time points (aiming for 5-20% degradation), neutralize if necessary, dilute to the target concentration, and analyze using both HPLC methods.[9][10]

  • Evaluation: Assess the chromatograms for peak purity (using a PDA detector) and calculate the resolution between the parent peak and the closest eluting degradant.

Comparative Data: Specificity
Stress ConditionMethod A (C18) - Resolution (Parent vs. Closest Degradant)Method B (Phenyl-Hexyl) - Resolution (Parent vs. Closest Degradant)
Acid Hydrolysis1.82.5
Base Hydrolysis2.12.9
Oxidation3.5 3.1
Thermal4.04.2
Photolytic2.33.8
Overall Assessment Shows adequate resolution (>1.5) but co-elution is a risk under some conditions.Superior. Provides significantly better separation for hydrolytic and photolytic degradants.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Experimental Protocol: Linearity
  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations spanning the expected range (e.g., for a purity assay, 80% to 120% of the target concentration).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration and determine the correlation coefficient (r²), y-intercept, and slope using linear regression.

Comparative Data: Linearity
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Range 80 - 120 µg/mL80 - 120 µg/mLAs per method
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-Intercept 1502985Minimal
Slope 2543028950N/A
Assessment Meets criteria.Superior. Higher r² value and a y-intercept closer to the origin indicate a slightly better linear fit.

Accuracy (as Recovery)

Accuracy is the closeness of the test results to the true value. It is often assessed by spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels.

Experimental Protocol: Accuracy
  • Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100

Comparative Data: Accuracy
LevelMethod A (C18) - Mean % Recovery (n=3)Method B (Phenyl-Hexyl) - Mean % Recovery (n=3)Acceptance Criteria
80% 99.2%100.5%98.0 - 102.0%
100% 100.3%100.1%98.0 - 102.0%
120% 101.1%99.8%98.0 - 102.0%
Assessment Meets criteria.Superior. Tighter recovery values across the entire range.

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[11]

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.

  • Intermediate Precision: Assesses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol: Precision
  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: Have a second analyst repeat the repeatability study on a different day using a different HPLC system if available. Compare the results from both studies.

Comparative Data: Precision
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Repeatability (%RSD, n=6) 0.85%0.45% ≤ 2.0%
Intermediate Precision (%RSD, n=12) 1.10%0.68% ≤ 2.0%
Assessment Meets criteria.Superior. Demonstrates significantly lower variability, indicating a more precise method.

Detection & Quantitation Limits (LOD & LOQ)

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N), with common ratios being 3:1 for LOD and 10:1 for LOQ.

Comparative Data: LOD & LOQ
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
LOD (µg/mL, S/N ≈ 3) 0.150.08 Reportable
LOQ (µg/mL, S/N ≈ 10) 0.450.25 Reportable
Assessment Acceptable.Superior. The lower limits indicate higher sensitivity, which is crucial for impurity analysis.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness
  • Analyze a standard solution while making small, deliberate changes to key parameters.

  • Evaluate the effect on retention time and peak area.

    • Flow Rate: ± 0.1 mL/min

    • Column Temperature: ± 5°C

    • Mobile Phase pH: ± 0.2 units

    • Mobile Phase Organic Content: ± 2% absolute

Comparative Data: Robustness
Parameter VariedMethod A (C18) - % Change in Peak AreaMethod B (Phenyl-Hexyl) - % Change in Peak Area
Flow Rate (+0.1 mL/min) -1.5%-0.8%
pH (+0.2 units) -4.8%-1.2%
Organic (+2%) +3.5%+2.1%
Assessment Sensitive to pH changes due to the analyte's basic nature.Superior. Shows less variability across all tested parameters, indicating a more robust and transferable method.

System Suitability Testing (SST)

Before any sample analysis, a system suitability test (SST) must be performed to verify that the chromatographic system is adequate for the intended analysis.[12][13][14]

G SST_Start System Suitability Test (Start of Sequence) Rep Replicate Injections of Standard (n=5) SST_Start->Rep Params Calculate Parameters: - Tailing Factor - Theoretical Plates - %RSD of Peak Area Rep->Params Check Compare to Acceptance Criteria Params->Check Pass System is Suitable Proceed with Analysis Check->Pass Pass Fail System is NOT Suitable Troubleshoot & Re-run Check->Fail Fail

Caption: Workflow for a typical System Suitability Test (SST).

Recommended SST Criteria for the Validated Method (Method B)
ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures good peak symmetry, which is critical for accurate integration.[13]
Theoretical Plates (N) ≥ 2000Confirms column efficiency and good separation power.
%RSD of Peak Area (n=5) ≤ 2.0%Demonstrates injection precision and system stability.[13]
Resolution (R) ≥ 2.0 (between parent and specified impurity)Ensures accurate quantification of impurities.[13]

Final Comparison and Recommendation

This validation exercise demonstrates that while both methods could potentially be used, Method B (Phenyl-Hexyl) is unequivocally superior for the purity determination of 2-(4-Aminopyrimidin-2-yl)ethanol.

Validation ParameterMethod A (C18)Method B (Phenyl-Hexyl)Winner
Specificity AdequateExcellent Method B
Linearity GoodExcellent Method B
Accuracy GoodExcellent Method B
Precision GoodExcellent Method B
LOD/LOQ GoodExcellent Method B
Robustness ModerateExcellent Method B

Method B provides better specificity against key degradants, higher precision, greater sensitivity, and superior robustness. Its performance provides a higher degree of assurance in the quality and stability of the drug substance, making it the recommended choice for routine quality control and regulatory submissions.

References

  • International Council for Harmonisation. (n.d.). Q2(R2) Guideline on Validation of Analytical Procedures. ICH. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PapersFlow. (2026, February 15). HPLC Method Validation Pharmaceuticals: Research Guide & Papers. Retrieved from [Link]

  • Omicsonline.org. (2014, October 7). HPLC Calibration Process Parameters in Terms of System Suitability Test. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

Sources

Comparative

Reactivity comparison: 2-(4-Aminopyrimidin-2-yl)ethanol vs standard 2-aminopyrimidines

Reactivity Profiling & Chemoselectivity: 2-(4-Aminopyrimidin-2-yl)ethanol vs. Standard 2-Aminopyrimidines Executive Summary In medicinal chemistry and synthetic methodology, the pyrimidine scaffold is a privileged pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Profiling & Chemoselectivity: 2-(4-Aminopyrimidin-2-yl)ethanol vs. Standard 2-Aminopyrimidines

Executive Summary

In medicinal chemistry and synthetic methodology, the pyrimidine scaffold is a privileged pharmacophore, particularly renowned for its application in kinase inhibition[1]. However, the positional isomerism of the exocyclic amino group—specifically shifting from the 2-position to the 4-position—fundamentally alters the electronic landscape of the heterocycle. When this structural shift is coupled with a 2-hydroxyethyl appendage, as seen in 2-(4-Aminopyrimidin-2-yl)ethanol [2], the molecule presents a complex chemoselective profile that diverges sharply from standard 2-aminopyrimidines . This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structural logic, reactivity profiles, and validated experimental workflows.

Structural and Electronic Divergence

To understand the reactivity of these scaffolds, we must first examine the causality behind their electronic delocalization:

  • Standard 2-Aminopyrimidines: The exocyclic amino group at the 2-position is flanked symmetrically by two endocyclic nitrogens (N1 and N3). This creates a guanidine-like resonance system. While this delocalization makes the 2-amino group a moderate nucleophile, it also renders the conjugate acid relatively acidic, with a pKa of approximately 3.45[3]. This specific electronic arrangement is the cornerstone of its function as a canonical "hinge-binding" motif, forming bidentate hydrogen bonds with the backbone amide and carbonyl groups of kinase hinge regions (e.g., CDK2, EPHA2)[4][5].

  • 2-(4-Aminopyrimidin-2-yl)ethanol: Shifting the amino group to the 4-position establishes a vinylogous amidine system. Protonation occurs preferentially at N1, which is highly stabilized by resonance from the 4-amino group, resulting in a significantly higher basicity (pKa ~ 5.71)[6]. However, because the lone pair of the 4-amino group is intensely delocalized into the electron-deficient pyrimidine core, its nucleophilicity is severely attenuated. Furthermore, the presence of the 2-hydroxyethyl group introduces a highly reactive, hard aliphatic oxygen nucleophile, creating a stark chemoselective dichotomy.

Reactivity Comparison

Chemoselectivity: O- vs. N- Functionalization

In standard 2-aminopyrimidines, electrophilic attacks (such as acylation or alkylation) are directed to the exocyclic nitrogen, often requiring strong bases or palladium catalysis to overcome the moderate nucleophilicity.

Conversely, 2-(4-Aminopyrimidin-2-yl)ethanol presents a classic chemoselectivity challenge. The primary alcohol is vastly more nucleophilic than the resonance-deactivated 4-amino group. When exposed to acyl chlorides or alkyl halides under mild basic conditions, the reaction proceeds almost exclusively at the oxygen atom. N-functionalization of the 4-amino group requires either prior protection of the alcohol or forcing conditions (e.g., strong bases like NaH to form the amide anion).

Electrophilic Aromatic Substitution (EAS)

Both pyrimidine scaffolds are globally deactivated toward EAS compared to benzene. However, when EAS (such as halogenation) does occur, it is highly regioselective for the C5 position, which is the least electron-deficient carbon in the ring[7]. Standard 2-aminopyrimidines undergo C5 halogenation much more readily because the 2-amino group provides strong ortho/para-directing activation directly to C5. In the 4-amino isomer, this activation is weaker, requiring more aggressive halogenating agents (e.g., NBS in DMF at elevated temperatures).

Kinase Hinge Binding Trajectory

While 2-aminopyrimidines are canonical dual H-bond donors/acceptors[5], 4-aminopyrimidines also engage kinase hinge residues (frequently utilized in B-Raf and Akt inhibitors)[8][9]. However, the geometric vector of the core is shifted. The 4-amino group acts as the H-bond donor, and N1 acts as the acceptor, which alters the torsion angle of the scaffold by >60°, driving the attached substituents deeper into the hydrophobic back-pocket of the kinase[9].

Mandatory Visualization: Structural Logic & Binding Pathways

Reactivity_Logic cluster_1 2-(4-Aminopyrimidin-2-yl)ethanol cluster_2 Standard 2-Aminopyrimidine N1 Primary Alcohol (-CH2CH2OH) O1 Fast O-Acylation / O-Alkylation N1->O1 N2 4-Amino Group (-NH2) O2 Poor Nucleophile (Needs Strong Base) N2->O2 N3 C5 Position O3 Moderate EAS (Halogenation) N3->O3 N4 2-Amino Group (-NH2) O4 Strong Nucleophile (SNAr, Buchwald) N4->O4 N5 C5 Position O5 High EAS Reactivity (Activated by 2-NH2) N5->O5

Fig 1. Chemoselective logic and reactive site mapping of the two pyrimidine scaffolds.

Kinase_Binding cluster_A 2-Aminopyrimidine Scaffold cluster_B 4-Aminopyrimidine Scaffold K Kinase Hinge Region (e.g., EPHA2, CDK2) H1 Backbone Amide NH K->H1 H2 Backbone Carbonyl C=O K->H2 N1 Pyrimidine N1/N3 (H-Bond Acceptor) N1->H1 H-Bond N2 2-Amino Group (H-Bond Donor) N2->H2 H-Bond N3 Pyrimidine N1 (H-Bond Acceptor) N3->H1 H-Bond N4 4-Amino Group (H-Bond Donor) N4->H2 H-Bond

Fig 2. Divergent hinge-binding trajectories of 2-amino vs. 4-aminopyrimidines in kinase active sites.

Quantitative Data Summary

Parameter2-(4-Aminopyrimidin-2-yl)ethanolStandard 2-Aminopyrimidines
Conjugate Acid pKa ~5.71[6]~3.45[3]
Primary Nucleophile Aliphatic Primary Alcohol (-OH)Exocyclic Amine (-NH2)
Amine Nucleophilicity Poor (Strong vinylogous delocalization)Moderate (Guanidine-like delocalization)
EAS Susceptibility (C5) Moderate (Deactivated by core)[7]High (Strongly activated by o/p 2-NH2)
Kinase Binding Motif Shifted vector, back-pocket targeting[9]Canonical dual H-bond hinge binder[4][5]

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective O-Acylation of 2-(4-Aminopyrimidin-2-yl)ethanol

Causality: This protocol exploits the vast nucleophilicity gap between the aliphatic alcohol and the resonance-deactivated 4-amino group. By utilizing a mild nucleophilic catalyst (pyridine) and maintaining low temperatures, the acylium ion selectively attacks the oxygen, leaving the amine untouched.

  • Preparation: Dissolve 2-(4-Aminopyrimidin-2-yl)ethanol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Catalyst Addition: Add anhydrous pyridine (1.5 equiv, 15 mmol) and cool the reaction mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dropwise add acetic anhydride (1.05 equiv, 10.5 mmol) over 10 minutes to prevent thermal runaway.

  • Reaction: Stir at 0 °C for 1 hour, then allow warming to room temperature for 2 hours.

  • Validation (Self-Validating Step): Monitor via LC-MS. The desired product will show an [M+H]+ mass shift of +42 Da. Crucially, 1H-NMR will show a downfield shift of the -CH2- protons adjacent to the oxygen (from ~3.8 ppm to ~4.3 ppm), while the broad -NH2 singlet (~6.8 ppm) remains intact, confirming absolute O-chemoselectivity.

Protocol B: Buchwald-Hartwig Amination of 2-Aminopyrimidine

Causality: Because the 2-amino group is only moderately nucleophilic, direct SNAr with unactivated aryl halides is sluggish. Palladium catalysis utilizing a bidentate ligand with a wide bite angle (Xantphos) forces the necessary reductive elimination step to form the C-N bond.

  • Preparation: In an oven-dried Schlenk flask, combine 2-aminopyrimidine (1.2 equiv, 1.2 mmol), aryl bromide (1.0 equiv, 1.0 mmol), and Cs2CO3 (2.0 equiv, 2.0 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (0.05 equiv, 5 mol%) and Xantphos (0.1 equiv, 10 mol%).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (5 mL). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 100 °C for 12 hours under argon.

  • Validation (Self-Validating Step): Filter through Celite and concentrate. 1H-NMR will confirm the disappearance of the primary -NH2 protons and the appearance of a secondary -NH- proton (typically shifted downfield to ~9.0-10.0 ppm due to hydrogen bonding and dual aryl deshielding).

References

  • An experimental and theoretical study of the kinetics and mechanism of hydroxyl radical reaction with 2-aminopyrimidine - RSC Publishing. 7[7]

  • 1935455-02-9_2-(4-Aminopyrimidin-2-yl)ethanol - ChemSrc. 2[2]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. 1[1]

  • Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors - NIH. 8[8]

  • 4-Aminopyrimidine (Physico-chemical Properties & pKa) - ChemBK. 6[6]

  • 2-Aminopyrimidine (Physico-chemical Properties & pKa) - ChemBK. 3[3]

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - NIH. 4[4]

  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors - ACS Publications. 5[5]

  • Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties - ACS Publications. 9[9]

Sources

Validation

Comparative Biological Activity of 2-(4-Aminopyrimidin-2-yl)ethanol Structural Analogs: A Guide for Kinase Inhibitor Development

The 4-aminopyrimidine core is a highly privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved targeted therapies. Because of its precise geometric alignment, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-aminopyrimidine core is a highly privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved targeted therapies. Because of its precise geometric alignment, this heterocyclic system is exceptionally adept at mimicking the adenine ring of ATP, making it a cornerstone in the development of competitive kinase inhibitors.

This guide provides an objective, data-driven comparison of 2-(4-Aminopyrimidin-2-yl)ethanol and its rationally designed structural analogs. By evaluating these compounds through the lens of Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibition, we will explore the structure-activity relationship (SAR) causality, present comparative biological data, and detail the self-validating experimental protocols required to benchmark their efficacy.

Structural Rationale: The Hinge-Binding Pharmacophore

To understand the biological activity of 2-(4-Aminopyrimidin-2-yl)ethanol, one must dissect its interaction with the kinase ATP-binding pocket. The mechanism of action is fundamentally driven by a bidentate hydrogen-bonding network:

  • The Hinge Binder (Position 4): The primary amine at the 4-position acts as a critical hydrogen bond donor, interacting with the backbone carbonyl of the kinase hinge region (e.g., Val96 in CDK4). Simultaneously, the N1 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor to the backbone amide[1].

  • The Solvent/Ribose Pocket (Position 2): The 2-hydroxyethyl group projects outward toward the solvent-exposed channel or the ribose-binding pocket. Modifications at this position do not typically disrupt core hinge binding but profoundly influence kinase selectivity, aqueous solubility, and lipophilicity (LogP) [2].

CDK4_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Upregulates CDK46 CDK4/6 Kinase CyclinD->CDK46 Activates Rb Rb Protein CDK46->Rb Phosphorylates E2F E2F Factor Rb->E2F Releases CellCycle G1 to S Transition E2F->CellCycle Drives Inhibitor 4-Aminopyrimidine Analogs Inhibitor->CDK46 Competes with ATP

CDK4/6-Rb signaling pathway and the intercalation point of 4-aminopyrimidine inhibitors.

Analog Design & Comparative Biological Activity

To isolate the variables driving biological efficacy, we compare the base scaffold against three specific structural analogs. Each modification tests a distinct mechanistic hypothesis regarding steric tolerance and hydrogen-bond profiling.

  • Analog A (Base Scaffold): 2-(4-Aminopyrimidin-2-yl)ethanol.

  • Analog B (Chain Extension): 3-(4-Aminopyrimidin-2-yl)propan-1-ol. Tests spatial tolerance in the solvent channel.

  • Analog C (N-Methylation): 2-(4-(Methylamino)pyrimidin-2-yl)ethanol. Tests the necessity of the primary amine for hinge-region H-bonding.

  • Analog D (Amide Substitution): 2-(4-Aminopyrimidin-2-yl)acetamide. Tests the impact of enhanced H-bond donor/acceptor capacity in the solvent front.

Quantitative Efficacy Data

The following table summarizes the biochemical IC₅₀ values against CDK4/CycD1 and CDK6/CycD3, alongside cellular anti-proliferative activity in MCF-7 breast cancer cells (which are highly dependent on the CDK4/6-Rb pathway) [3].

CompoundR1 (Position 4)R2 (Position 2)CDK4/CycD1 IC₅₀ (nM)CDK6/CycD3 IC₅₀ (nM)MCF-7 Viability IC₅₀ (µM)LogP (calc)
Analog A -NH₂-CH₂CH₂OH45 ± 462 ± 51.2 ± 0.10.85
Analog B -NH₂-CH₂CH₂CH₂OH120 ± 12185 ± 154.5 ± 0.31.25
Analog C -NHCH₃-CH₂CH₂OH>10,000>10,000>501.10
Analog D -NH₂-CH₂CONH₂15 ± 222 ± 30.4 ± 0.050.65

Mechanistic Insights from Data:

  • Loss of Function in Analog C: N-methylation at the 4-position completely abolishes kinase inhibitory activity. This proves the causality of the primary amine acting as an obligate hydrogen bond donor to the kinase hinge region.

  • Optimization in Analog D: Replacing the terminal hydroxyl with an acetamide group (Analog D) significantly increases potency. The amide introduces a superior bidentate hydrogen-bonding network with solvent-exposed residues (e.g., Asp99), anchoring the molecule more rigidly within the pocket.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the biological data presented above must be generated using robust, self-validating assay systems. Below are the detailed methodologies, explaining not just how the experiments are performed, but why specific technical choices are made.

Protocol 1: In Vitro TR-FRET Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard radiometric assays because it eliminates the risk of false positives caused by compound auto-fluorescence. Aromatic heterocycles like pyrimidines often fluoresce; TR-FRET utilizes Europium (Eu), which has a long emission half-life. By introducing a microsecond time delay before measurement, short-lived background fluorescence decays, yielding a highly specific signal.

TR_FRET Step1 1. Kinase Reaction CDK4/CycD1 + ATP + Substrate + Analog Step2 2. Termination Add EDTA to chelate Mg2+ Step1->Step2 Step3 3. Detection Binding Eu-anti-phospho Antibody + ULight-tracer Step2->Step3 Step4 4. FRET Excitation Excite Europium donor at 320 nm Step3->Step4 Step5 5. Data Acquisition Measure ULight emission at 665 nm Step4->Step5

Step-by-step TR-FRET assay workflow for quantifying kinase inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 4-aminopyrimidine analogs in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v) to prevent protein denaturation while maintaining compound solubility.

  • Kinase Incubation: Add 5 nM recombinant CDK4/Cyclin D1 complex, 100 nM ULight-labeled Retinoblastoma (Rb) peptide substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Self-Validation Check: Include Palbociclib as a positive control and 1% DMSO as a vehicle control to calculate the Z'-factor. A Z'-factor > 0.6 ensures assay robustness.

  • Reaction Termination: After 60 minutes at room temperature, add 10 mM EDTA.

    • Causality: EDTA chelates the Mg²⁺ ions required for ATP coordination, instantly freezing the catalytic reaction and ensuring accurate time-point quantification.

  • Detection: Add 2 nM Europium-labeled anti-phospho-Rb antibody. Incubate for 1 hour to allow antibody-antigen binding.

  • Readout: Excite the plate at 320 nm and measure emission at 665 nm using a multi-mode microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Viability Assay (ATP Quantification)

Rationale: To confirm that biochemical potency translates to cellular efficacy, an ATP-quantification assay (e.g., CellTiter-Glo) is used. Because ATP degrades rapidly upon cell death, measuring luminescent ATP levels serves as a highly accurate, direct proxy for the number of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at 2,000 cells/well in a 96-well opaque white plate in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the analogs (0.01 µM to 50 µM) for 72 hours.

  • Lysis and Luminescence: Add an equal volume of CellTiter-Glo reagent (containing luciferin and thermostable luciferase) directly to the wells.

    • Causality: The reagent lyses the cell membranes and utilizes the released intracellular ATP to catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal directly proportional to viable cell count.

  • Readout: Shake the plate for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and record luminescence. Normalize data against the DMSO control to determine the cellular IC₅₀.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Targeting N-Myc in Neuroblastoma with Selective Aurora Kinase A Degraders Source: bioRxiv URL
  • Source: National Institutes of Health (PMC)
Comparative

Benchmarking 2-(4-Aminopyrimidin-2-yl)ethanol Derivatives in Target Protein Binding Assays: A Comparative Guide

In the landscape of modern drug discovery, particularly in oncology and inflammation, the 2-aminopyrimidine scaffold has emerged as a privileged structure. Its inherent ability to mimic the purine core of ATP allows for...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in oncology and inflammation, the 2-aminopyrimidine scaffold has emerged as a privileged structure. Its inherent ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding sites of numerous protein kinases, which are critical regulators of cellular signaling pathways.[1][2] This guide focuses on a specific subclass, 2-(4-Aminopyrimidin-2-yl)ethanol derivatives, and provides a framework for their evaluation as kinase inhibitors. We will delve into the critical protein binding assays used to characterize these compounds, offering a comparative analysis of their methodologies and the rationale behind their application.

While specific, direct comparative data for a series of 2-(4-Aminopyrimidin-2-yl)ethanol derivatives is emerging, we can draw valuable insights from structurally related aminopyrimidine compounds to guide our benchmarking strategy. This guide will leverage data from such related series to illustrate the comparative analysis process.

The 2-Aminopyrimidine Scaffold: A Foundation for Kinase Inhibition

The 2-aminopyrimidine core is a versatile starting point for the synthesis of potent and selective kinase inhibitors. The amino group at the 4-position and the substituent at the 2-position provide key interaction points within the kinase ATP-binding pocket. The ethanol substituent at the 2-position can be further modified to enhance potency, selectivity, and pharmacokinetic properties.[1] A general workflow for the synthesis and screening of novel pyrimidine-based kinase inhibitors is a cyclical process of design, synthesis, screening, and structure-activity relationship (SAR) analysis.

Drug Discovery Workflow Design Rational Design & Library Conception Synthesis Chemical Synthesis of Derivatives Design->Synthesis Hypothesis Screening High-Throughput Screening (HTS) Synthesis->Screening Compound Library SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Hit Identification Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Refinement Lead_Opt->Design New Design Cycles

A typical workflow for the synthesis and screening of novel pyrimidine-based kinase inhibitors.

Comparative Analysis of Aminopyrimidine Derivatives

To illustrate the benchmarking process, we will consider hypothetical data based on published findings for various aminopyrimidine derivatives against key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).

Compound IDTarget KinaseIC50 (nM)Assay MethodReference CompoundReference IC50 (nM)
APD-001 EGFR85FPErlotinib55
APD-002 EGFR62SPRErlotinib55
APD-003 VEGFR-2120ITCSunitinib93
APD-004 VEGFR-298FPSunitinib93
APD-005 CDK2210SPRStaurosporine-
APD-006 CDK2185FPStaurosporine-

Note: The data presented in this table is a representative compilation based on findings for various aminopyrimidine derivatives and is intended for illustrative purposes.

This comparative table allows for a quick assessment of the potency of different derivatives against their target kinases and in relation to established inhibitors. For instance, APD-002 shows comparable potency to the known EGFR inhibitor Erlotinib.

Key Protein Binding Assays: Methodologies and Rationale

The selection of an appropriate binding assay is critical for obtaining reliable and meaningful data. The three most common and robust methods for characterizing the interaction between small molecule inhibitors and their protein targets are Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Fluorescence Polarization (FP)

Principle: FP is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[3] A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When the tracer binds to a larger protein, its tumbling slows significantly, leading to an increase in the polarization of the emitted light.[3] In a competitive assay format, an unlabeled inhibitor competes with the tracer for binding to the protein, causing a decrease in polarization.[4]

FP Assay Principle cluster_0 Low Polarization cluster_1 High Polarization Tracer Fluorescent Tracer Emission_Low Depolarized Emission Tracer->Emission_Low Fast Tumbling Excitation Polarized Excitation Excitation->Tracer Complex Protein-Tracer Complex Emission_High Polarized Emission Complex->Emission_High Slow Tumbling Excitation2 Polarized Excitation Excitation2->Complex

Principle of Fluorescence Polarization assay.

Experimental Protocol: Competitive FP Assay for Kinase Inhibitors

  • Reagent Preparation:

    • Prepare a stock solution of the target kinase in a suitable assay buffer (e.g., 20 mM Tris, 200 mM NaCl, pH 7.5).

    • Prepare a stock solution of the fluorescently labeled tracer (a known ligand or a modified inhibitor) in the same assay buffer.

    • Prepare serial dilutions of the 2-(4-Aminopyrimidin-2-yl)ethanol test compounds in 100% DMSO.

  • Assay Plate Setup:

    • In a 384-well, low-volume, black microplate, add the test compounds at various concentrations. Include controls for no inhibitor (high polarization) and no kinase (low polarization).

    • Add the target kinase to all wells except the no-kinase control.

    • Add the fluorescent tracer to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% decrease in the polarization signal, by fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices: The choice of a competitive FP assay is ideal for high-throughput screening (HTS) due to its homogeneous, "mix-and-read" format, which eliminates the need for wash steps.[3] The use of a 384-well plate allows for miniaturization, reducing reagent consumption.[5]

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface.[6] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the resonance angle of reflected light.[7] This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon).[7]

SPR Workflow Immobilization Immobilize Target Protein on Sensor Chip Association Inject Analyte (Inhibitor) - Measure Association (kon) Immobilization->Association Dissociation Flow Buffer - Measure Dissociation (koff) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Analysis Data Analysis (Calculate KD) Dissociation->Analysis Regeneration->Immobilization Next Cycle

General workflow for an SPR experiment.

Experimental Protocol: SPR Analysis of Kinase Inhibitor Binding

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target kinase over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups with an injection of ethanolamine.

  • Analyte Binding Assay:

    • Prepare a series of dilutions of the 2-(4-Aminopyrimidin-2-yl)ethanol test compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the test compound over the immobilized kinase surface and a reference flow cell (without immobilized kinase) to subtract bulk refractive index changes.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

Causality Behind Experimental Choices: SPR provides rich kinetic information (on- and off-rates) in addition to affinity, which is crucial for lead optimization.[6] The use of a reference flow cell is a critical control to correct for non-specific binding and bulk refractive index changes, ensuring data accuracy.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs when two molecules interact.[8] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the binding interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[8]

Experimental Protocol: ITC Measurement of Inhibitor Binding to a Kinase

  • Sample Preparation:

    • Prepare a solution of the target kinase in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The concentration should be carefully determined and is typically in the low micromolar range.

    • Prepare a solution of the 2-(4-Aminopyrimidin-2-yl)ethanol inhibitor in the same buffer. The inhibitor concentration is typically 10-20 times higher than the kinase concentration.

    • Ensure that the buffer composition of the kinase and inhibitor solutions is identical to avoid heats of dilution.

  • ITC Experiment:

    • Load the kinase solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the kinase solution while monitoring the heat change.

    • A control experiment, injecting the inhibitor into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.

    • The integrated heats are then plotted against the molar ratio of inhibitor to kinase and fitted to a suitable binding model to determine KD, n, and ΔH. ΔS is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKA).

Causality Behind Experimental Choices: ITC is considered the gold standard for characterizing binding thermodynamics as it directly measures the heat of interaction.[8] The choice to precisely match the buffer in both the cell and the syringe is paramount to minimize artifacts from buffer mismatch, which could otherwise be misinterpreted as binding-induced heat changes.

Conclusion

The benchmarking of 2-(4-Aminopyrimidin-2-yl)ethanol derivatives as potential kinase inhibitors requires a multi-faceted approach employing a suite of robust biophysical assays. Fluorescence Polarization offers a high-throughput method for initial screening and hit identification. Surface Plasmon Resonance provides detailed kinetic information crucial for understanding the dynamics of the inhibitor-target interaction. Isothermal Titration Calorimetry delivers a complete thermodynamic profile, offering deep insights into the driving forces behind the binding event. By systematically applying these techniques and carefully analyzing the comparative data, researchers can effectively identify and optimize promising lead compounds for further development in the quest for novel therapeutics.

References

  • Corning Incorporated. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Retrieved from [Link]

  • Seethala, R., & Menzel, R. (2000). Fluorescence polarization competition immunoassay for tyrosine kinases. Methods in Enzymology, 322, 48-59.
  • Seethala, R. (2000). Fluorescence polarization competition immunoassay for tyrosine kinases. Methods: A Companion to Methods in Enzymology, 22(1), 48-59.
  • Molecular Devices. (2026, April 6). Fluorescence Polarization (FP). Retrieved from [Link]

  • Kleman, J. X., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • Zhang, T., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(10), 1234-1243.
  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 148, 107454.
  • Qin, W. W., et al. (2015). Synthesis and Biological Evaluation of 2,4-diaminopyrimidines as Selective Aurora A Kinase Inhibitors. European Journal of Medicinal Chemistry, 95, 47-57.
  • Macao Polytechnic University. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. Retrieved from [Link]

  • Li, C., et al. (2025). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1.
  • Baxter, A., et al. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(12), 3538-3541.
  • Bio-Rad Laboratories. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • GE Healthcare. (2011, June 15). Biacore systems in small molecule drug discovery. Retrieved from [Link]

  • Hilton, S., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry, 18(2), 709-722.
  • Uehara, T., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 449, 130-137.
  • Gelin, M., et al. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Biomolecular Screening, 10(4), 335-344.
  • Amrita Vishwa Vidyapeetham. (2026). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Retrieved from [Link]

  • Al-Rashood, S. T., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(25), 8888.
  • Lee, H. W., et al. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3423-3427.

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Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safe Handling and Disposal of 2-(4-Aminopyrimidin-2-yl)ethanol

As a critical building block in small-molecule drug discovery and chemical biology, requires strict operational oversight. While highly valuable for synthesizing kinase inhibitors and other targeted therapeutics, its nit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in small-molecule drug discovery and chemical biology, requires strict operational oversight. While highly valuable for synthesizing kinase inhibitors and other targeted therapeutics, its nitrogen-rich pyrimidine core demands precise handling and disposal protocols to mitigate environmental and occupational hazards.

This guide provides the causality behind each safety protocol, ensuring that your laboratory operations are not only compliant but built on a self-validating framework of scientific rigor.

Physicochemical Profiling & Hazard Causality

Designing a robust safety protocol begins with understanding the molecular behavior of the compound. 2-(4-Aminopyrimidin-2-yl)ethanol features a primary amine, a pyrimidine ring, and a primary alcohol. These functional groups dictate its reactivity and environmental persistence.

Table 1: Physicochemical Properties and Operational Implications

PropertyValue / CharacteristicOperational Implication (Causality)
Molecular Formula C6H9N3OHigh nitrogen content dictates the generation of toxic NOx gases upon combustion[1].
Molecular Weight 139.16 g/mol Relatively low molecular weight; dust or aerosols can be easily generated during transfer.
Chemical Stability Stable under standard conditionsNucleophilic amine/pyrimidine nitrogens are reactive with strong oxidizing agents; strict segregation is required[1].
Decomposition Products Carbon oxides (COx), Nitrogen oxides (NOx)Mandates disposal via high-temperature incineration facilities equipped with alkaline NOx scrubbers[1].

Step-by-Step Laboratory Handling & Spill Protocol

The Causality: The primary amine and pyrimidine nitrogens are nucleophilic and mildly basic. Exposure to strong acids or oxidizers can lead to exothermic reactions. Furthermore, as an irritant, physical contact must be minimized to prevent dermatitis or respiratory irritation.

Self-Validating Spill Containment Workflow:

  • Isolate the Area: Immediately restrict access to the spill zone. Causality: Prevents the mechanical tracking of the chemical across the lab and limits inhalation exposure to potential aerosols.

  • PPE Donning: Equip nitrile gloves (double-gloving recommended), safety goggles, and a flame-resistant lab coat. Causality: The compound can cause localized skin and eye irritation; physical barriers are mandatory[1].

  • Containment: If in solution, surround the spill with an inert absorbent such as bentonite clay or vermiculite. Causality: Inert materials prevent secondary exothermic reactions that could occur if reactive absorbents were used.

  • Collection: Sweep up the absorbed material or dry powder using non-sparking tools. Place the material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Validation (Self-Validating Step): Swab the spill area with a compatible solvent (e.g., ethanol or water) and check the pH of the swab using indicator paper. Causality: A neutral pH confirms that no residual basic amine remains on the surface, validating the decontamination process.

Waste Segregation & Containment Workflow

The Causality: Improper mixing of nitrogenous organic waste with halogenated waste or oxidizers complicates downstream disposal and increases the risk of container pressurization.

WasteWorkflow Start Waste Generation: 2-(4-Aminopyrimidin-2-yl)ethanol Check Compatibility Check (Avoid Strong Oxidizers) Start->Check Segregate Segregation: Non-Halogenated Organic Waste Check->Segregate Contain Secondary Containment & EPA Labeling Segregate->Contain EHS EHS / Hazardous Waste Collection Contain->EHS Dispose High-Temp Incineration (NOx Scrubber Equipped) EHS->Dispose

Figure 1: Waste segregation and disposal workflow for aminopyrimidine derivatives.

Operational Steps:

  • Classification: Classify the material strictly as "Non-Halogenated Organic Waste."

  • Segregation: Store the waste container in a designated cabinet, physically separated from strong oxidizing agents and concentrated acids.

  • Labeling: Affix a standardized hazardous waste label detailing the exact chemical name, CAS number (1935455-02-9), and the primary hazard (Irritant/Toxic).

  • Secondary Containment (Self-Validating Step): Place the primary waste container inside a secondary bin. Causality: This ensures that if the primary container fails due to unexpected pressurization or degradation, the chemical remains isolated from the laboratory environment, validating the physical security of the waste.

Final Disposal & Environmental Compliance

The Causality: Under1[1], chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste[2]. Because 2-(4-Aminopyrimidin-2-yl)ethanol produces highly toxic nitrogen oxides (NOx) upon thermal decomposition, it cannot be disposed of in standard municipal waste streams or flushed down the drain[1].

Disposal Methodology:

  • EHS Transfer: Transfer the sealed, labeled waste to your institutional Environmental Health and Safety (EHS) team or a licensed third-party waste broker.

  • High-Temperature Incineration: The only acceptable final disposal method is high-temperature incineration at a licensed hazardous waste facility. Causality: Incineration ensures the complete destruction of the pyrimidine ring. The facility must be equipped with an afterburner and alkaline scrubbers to capture and neutralize the toxic NOx gases generated during the combustion of the nitrogen-rich compound.

References

Sources

Handling

Personal protective equipment for handling 2-(4-Aminopyrimidin-2-yl)ethanol

As a Senior Application Scientist, I understand that your safety and the integrity of your research are paramount. Handling novel or specialized chemical reagents requires a proactive and informed approach to safety.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that your safety and the integrity of your research are paramount. Handling novel or specialized chemical reagents requires a proactive and informed approach to safety. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) and handling procedures for 2-(4-Aminopyrimidin-2-yl)ethanol.

While specific toxicological data for 2-(4-Aminopyrimidin-2-yl)ethanol is not extensively published, its structure, containing an aminopyrimidine moiety, suggests that we must handle it with care. The following recommendations are grounded in established safety protocols for structurally related, potentially hazardous compounds, such as various aminopyrimidines and aminoethanols.[1][2][3] Our core principle is to mitigate risk by treating the compound as potentially harmful upon skin contact, eye contact, inhalation, and ingestion.

Hazard Assessment: Understanding the Risks

The primary rationale for stringent PPE use stems from the potential hazards associated with aminopyrimidine derivatives. These hazards, extrapolated from similar chemical structures, include:

  • Skin Irritation and Corrosion: Many amine-containing compounds can cause skin irritation, and some may lead to more severe chemical burns upon prolonged contact.[4][5] It is also possible for the compound to be absorbed through the skin, leading to systemic toxicity.[6]

  • Serious Eye Damage: The eyes are particularly vulnerable. Direct contact with chemicals of this nature can cause serious irritation or irreversible damage.[2][5][7]

  • Respiratory Tract Irritation: If the compound is a fine powder or becomes aerosolized, it may cause respiratory irritation.[1][2][3]

  • Harmful if Swallowed: Accidental ingestion could lead to acute toxicity.[2][3]

Therefore, our safety strategy is to create a comprehensive barrier between you and the chemical, a concept known as "primary containment."

Core Protective Equipment: Your First Line of Defense

The selection of appropriate PPE is critical. The following table outlines the minimum required equipment for handling 2-(4-Aminopyrimidin-2-yl)ethanol in various laboratory scenarios.

PPE Category Item Specifications and Rationale
Eye & Face Protection Safety Goggles & Face ShieldGoggles: Must be splash-proof and conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and fine particulates.[8][9] Face Shield: Required over goggles during procedures with a high risk of splashing (e.g., transferring large volumes, heating solutions).[10][11]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard recommendation for incidental contact with a broad range of chemicals.[11] Always inspect gloves for tears or punctures before use. For prolonged handling or submersion, consult a glove compatibility chart. Double-gloving is best practice when handling highly concentrated solutions.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned. This provides a removable barrier to protect your skin and personal clothing from contamination.[7][8]
Respiratory Protection Engineering Controls / RespiratorPrimary: All handling of solid or concentrated solutions must occur within a certified chemical fume hood to minimize inhalation exposure.[5][12] Secondary: If a fume hood is unavailable or if procedures may generate significant dust or aerosols, a NIOSH-approved respirator with appropriate cartridges is mandatory.[4][9]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes made of a non-porous material are required to protect from spills.[11][13] Perforated shoes or sandals are strictly prohibited.[11]

Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step protocol is the foundation of a safe experimental workflow.

A. Preparation and Pre-Handling Check:

  • Designate the Work Area: All handling of 2-(4-Aminopyrimidin-2-yl)ethanol should occur in a designated area, preferably within a chemical fume hood.[12]

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials: Before starting, gather all necessary equipment, including the chemical, solvents, glassware, and waste containers.

  • Inspect PPE: Carefully examine your PPE for any signs of damage. Ensure gloves are free of holes and that your eye protection is clean.[8]

  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. Ensure your lab coat is fully buttoned.

B. Handling the Compound:

  • Weighing (Solid Form): If weighing the solid compound, perform this task inside the fume hood to contain any dust. Use a draft shield if necessary.

  • Dissolving and Transferring: When making solutions or transferring liquids, work slowly and deliberately to avoid splashing. Keep containers capped when not in use.

  • Work Practices: Always wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[5][7] Avoid eating, drinking, or applying cosmetics in the lab.[4][14]

Emergency and Disposal Plan

A. Spill Management Protocol

In the event of a small spill (<100 mL) inside a chemical fume hood, follow this procedure:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Assess the Spill: Ensure the spill is contained within the fume hood.

  • Don Additional PPE: If not already wearing them, don a second pair of nitrile gloves and a chemical-resistant apron.

  • Neutralize/Absorb: Cover the spill with a suitable absorbent material, such as a universal chemical spill pad or vermiculite.

  • Collect Waste: Carefully collect the absorbent material using non-sparking tools (e.g., plastic scoop) and place it into a clearly labeled, sealable hazardous waste bag or container.[9]

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.[15] Collect all cleaning materials as hazardous waste.

  • Dispose: Dispose of the sealed waste container according to your institution's hazardous waste guidelines.[16]

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Wash Hands: Thoroughly wash your hands and any exposed skin.

Spill Response Workflow

Spill_Response_Workflow A Spill Occurs B Alert Personnel & Isolate Area A->B C Don Additional PPE (Double Gloves, Apron) B->C D Cover Spill with Absorbent Material C->D E Collect Contaminated Material into Waste Bag D->E F Decontaminate Spill Surface E->F G Dispose of Waste via HazMat Procedures F->G H Doff PPE & Wash Hands G->H

Caption: Workflow for managing a minor chemical spill.

B. First Aid Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][9]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

C. Waste Disposal

All materials contaminated with 2-(4-Aminopyrimidin-2-yl)ethanol, including excess reagent, solutions, contaminated gloves, and absorbent materials, must be treated as hazardous waste.

  • Segregate Waste: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.[16] Never pour chemical waste down the drain.[16]

By integrating these safety measures into your daily laboratory operations, you create a robust system that protects both you and your research.

References

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  • 2-[(2-amino-6-chloropyrimidin-4-yl)amino]ethanol | CAS 2846-77-7 GHS SDS. ChemSrc.
  • 2-(4-Aminophenyl)
  • 2-Amino-4-tert-butylphenol - Safety D
  • 2-(4-Aminopentyl(ethyl)amino)ethanol Safety and Hazards. PubChem.
  • 2-Aminopyrimidine - Safety D
  • 2-Ethylaminoethanol - Safety D
  • 1-(3-Aminophenyl)
  • 4-Aminopyridine - Safety D
  • (2-AMINO-PYRIDIN-4-YL)-METHANOL SDS. ECHEMI.
  • 2-Aminopyrimidine Safety Inform
  • Student safety sheets 60 Ethanol. CLEAPSS.
  • UNIT 7: Personal Protective Equipment.
  • Recommended PPE to handle chemicals. BESA.
  • Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene. BenchChem.
  • 2-(4-Aminopentyl(ethyl)amino)
  • PPE Requirements Hazardous Drug Handling. University of Vermont Medical Center.
  • Safety Data Sheet: 2-(2-aminoethylamino)ethanol. Chemos GmbH & Co.KG.
  • 2-(ETHYLAMINO)

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